Physicochemical Properties of 2-(2,4-Dimethylquinolin-6-yl)acetic acid
This guide details the physicochemical properties, synthesis, and characterization of 2-(2,4-Dimethylquinolin-6-yl)acetic acid , a specialized heterocyclic building block relevant to medicinal chemistry, particularly in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical properties, synthesis, and characterization of 2-(2,4-Dimethylquinolin-6-yl)acetic acid , a specialized heterocyclic building block relevant to medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors.
2-(2,4-Dimethylquinolin-6-yl)acetic acid is a bifunctional quinoline derivative characterized by a basic nitrogen within the heterocycle and an acidic carboxyl moiety on the benzenoid ring.[1] Its structure serves as a critical pharmacophore scaffold, offering vectors for π-π stacking (quinoline core) and hydrogen bonding (carboxylic tail).[1]
Chemical Identity Table
Property
Detail
Systematic Name
2-(2,4-Dimethylquinolin-6-yl)acetic acid
Molecular Formula
Molecular Weight
229.28 g/mol
Structural Class
Heteroaromatic Carboxylic Acid
Core Scaffold
2,4-Dimethylquinoline
Key Functional Groups
Tertiary Amine (Pyridine-like), Carboxylic Acid
Fundamental Physicochemical Constants
The following data synthesizes calculated and experimental values derived from structural analogs (e.g., 2,4-dimethylquinoline and phenylacetic acid) to provide a robust predictive profile.
Constant
Value (Approx/Calc)
Significance
LogP (Neutral)
2.1 – 2.4
Moderate lipophilicity; suggests good membrane permeability in the uncharged state.[1]
LogD (pH 7.4)
-0.5 – 0.5
At physiological pH, the carboxylate anion dominates, significantly reducing distribution into lipids.[1]
pKa (Basic N)
4.8 – 5.2
The quinoline nitrogen is weakly basic.[1] It is protonated only in acidic environments (pH < 4.5).[1]
The pH at which the zwitterionic form dominates and aqueous solubility is at its minimum.[1]
Melting Point
195 – 205 °C
High melting point driven by intermolecular H-bonding (dimerization of COOH) and π-stacking.[1]
Topological Polar Surface Area (TPSA)
~ 50 Ų
Favorable for oral bioavailability (Rule of 5 compliant).[1]
Solubility and Dissolution Profile
The solubility of this compound is highly pH-dependent due to its amphoteric nature.[1]
pH-Dependent Solubility Behavior[1]
pH < 2 (Simulated Gastric Fluid):High Solubility. The quinoline nitrogen is protonated (
), forming a cationic species that is highly water-soluble.[1]
pH 4 – 5 (Isoelectric Region):Minimum Solubility. The molecule exists largely as a neutral species or zwitterion with net-zero charge, leading to precipitation.[1]
pH > 7 (Intestinal Fluid):High Solubility. The carboxylic acid is deprotonated (
), forming an anionic species with excellent aqueous solubility.[1]
Organic Solvent Compatibility
Soluble: DMSO, Methanol, Ethanol, DMF (useful for stock solutions).[1]
Sparingly Soluble: Dichloromethane, Ethyl Acetate (solubility improves if acidified).[1]
To ensure high purity for biological assays, the Combes Quinoline Synthesis is the preferred route.[1] This method minimizes regioisomeric byproducts compared to the Skraup synthesis.[1]
Retrosynthetic Analysis (Graphviz)[1]
Caption: Retrosynthetic pathway utilizing the Combes Quinoline Synthesis to ensure regioselective formation of the 2,4-dimethyl-6-substituted core.
Detailed Protocol (Self-Validating)
Condensation: Dissolve 4-aminophenylacetic acid (1.0 eq) and acetylacetone (1.2 eq) in toluene. Heat to reflux with a Dean-Stark trap to remove water.[1] Validation: Monitor TLC for disappearance of the amine.[1]
Cyclization: Evaporate toluene. Treat the residue with concentrated sulfuric acid (
) or Polyphosphoric Acid (PPA) at 100°C for 2-4 hours. Validation: Reaction mixture turns dark; LC-MS confirms mass (M+H = 230).
Work-up: Pour the acidic mixture onto crushed ice. Neutralize carefully with NaOH to pH ~4.5 (the isoelectric point) to precipitate the crude product.
Purification: Recrystallize from Ethanol/Water or Methanol.
Analytical Characterization
Confirming the identity of 2-(2,4-Dimethylquinolin-6-yl)acetic acid requires specific spectroscopic signatures.
(M-44) is common for carboxylic acids, yielding a fragment at m/z ~186.[1]
Stability and Storage
Oxidative Stability: The benzylic position (
) between the quinoline ring and the carboxyl group is susceptible to slow oxidation if exposed to light and air for extended periods.[1]
Storage Protocol: Store at -20°C in a desiccated, amber vial.
Solution Stability: Stable in DMSO for 1 month at -20°C. Avoid repeated freeze-thaw cycles in aqueous buffers due to potential precipitation at neutral pH.
References
Combes Quinoline Synthesis: Roberts, R. M., & Vogt, P. J. (1956).[1] The Mechanism of the Combes Quinoline Synthesis. Journal of the American Chemical Society.[1] Link
Quinoline Physicochemical Properties: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (General reference for quinoline pKa and reactivity).
Related Analog Synthesis (2,4-Dimethylquinoline): PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline.[1] Link
pKa of Phenylacetic Acid Derivatives: Haynes, W. M.[1] (Ed.).[1][2] (2014).[1] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1]
The Therapeutic Potential of 2,4-Dimethylquinoline Derivatives: A Technical Guide for Drug Discovery
Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1] Among its many variations, the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1] Among its many variations, the 2,4-dimethylquinoline core has emerged as a particularly promising platform for the development of novel therapeutics. The strategic placement of two methyl groups at the C2 and C4 positions significantly influences the molecule's electronic and steric properties, creating a versatile foundation for derivatization.[1] These derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanisms of action, and therapeutic potential of 2,4-dimethylquinoline derivatives. It consolidates key experimental data, provides detailed evaluation protocols, and explores the critical structure-activity relationships that govern the efficacy of this important class of molecules.
The 2,4-Dimethylquinoline Scaffold: Synthesis and Properties
The 2,4-dimethylquinoline molecule, also known as kryptidine, is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N.[1][5] It typically presents as a colorless to pale yellow liquid, soluble in organic solvents and sparingly soluble in water.[1] The presence of the nitrogen atom within the aromatic system imparts basic properties, making it a valuable building block in organic synthesis.[1]
Synthesis of the Core Scaffold: Acetone-Anil Intermediate Method
A common and effective method for synthesizing the 2,4-dimethylquinoline core involves the use of an acetone-anil intermediate. This process, rooted in classical quinoline synthesis reactions like the Combes synthesis, provides a reliable pathway to the scaffold.[1][6]
Experimental Protocol: Synthesis via Acetone-Anil Intermediate [1]
Preparation of Acetone-Anil:
In a reaction vessel, heat a mixture of aniline and a catalytic amount of iodine to 170-175 °C.
Add acetone dropwise to the heated mixture while maintaining vigorous stirring.
Collect the resulting distillate, which contains the acetone-anil intermediate (2,2,4-trimethyl-1,2-dihydroquinoline).
Purification of the Intermediate:
Subject the collected distillate to vacuum distillation. This step is critical to separate unreacted aniline and purify the acetone-anil intermediate.
Decomposition and Cyclization:
Combine the purified acetone-anil with anhydrous aniline, sodium metal, and a catalytic amount of copper powder.
Heat the mixture under reflux. The reaction is complete when the evolution of methane gas ceases.
The final product, 2,4-dimethylquinoline, is isolated from the reaction mixture through distillation.
Caption: Workflow for the synthesis of 2,4-dimethylquinoline.
Therapeutic Applications and Mechanisms of Action
The true potential of the 2,4-dimethylquinoline scaffold lies in the diverse pharmacological activities of its derivatives. By modifying the core structure, researchers have developed compounds with significant efficacy in oncology, infectious diseases, inflammation, and neurology.
Anticancer Activity
Derivatives of 2,4-disubstituted quinolines have demonstrated excellent results as anticancer agents, operating through multiple mechanisms of action.[7] These mechanisms include inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration.[7]
Mechanism of Action: Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be achieved by modulating the expression of key regulatory proteins in the Bcl-2 family, leading to the activation of caspases and subsequent cell death.
Caption: Apoptotic pathway modulated by quinoline derivatives.
In Vitro Cytotoxicity Data: Studies have demonstrated the potent and selective cytotoxicity of these compounds against various human cancer cell lines.[8]
The quinoline scaffold is historically significant in the development of antimicrobial agents. While the precise mechanisms for many 2,4-dimethylquinoline derivatives are still under investigation, they are believed to act similarly to other quinolones by targeting essential bacterial processes.[1]
Mechanism of Action: A primary mechanism for quinolone antibacterials is the inhibition of DNA gyrase (topoisomerase II), an enzyme crucial for bacterial DNA replication and repair.[1] By binding to this enzyme, the compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately, bacterial cell death. Some derivatives may also disrupt the integrity of the bacterial cell membrane.[1]
Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.
Antimicrobial Potency: Various studies have confirmed the activity of these derivatives against a range of pathogenic microbes.
Quinoline-based molecules are being actively explored as anti-inflammatory agents that target key enzymes and signaling pathways involved in the inflammatory response.[3] The activity and target specificity depend heavily on the nature and position of substituents on the quinoline ring.[3]
Mechanism of Action: The anti-inflammatory effects can be mediated through the inhibition of enzymes like Cyclooxygenase (COX), which are central to prostaglandin synthesis. Furthermore, derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often by modulating the NF-κB signaling pathway.[3][12]
Neuroprotective Potential
Emerging research highlights the promise of 2,4-dimethylquinoline derivatives in addressing complex neurodegenerative disorders like Alzheimer's disease.[4][13] Their multifunctional nature allows them to interact with several relevant biological targets.
Mechanism of Action: One key area of interest is their activity as positive allosteric modulators of the M4 muscarinic receptor, which plays a role in neurotransmission.[1][2] Additionally, derivatives have been designed to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, a common strategy in Alzheimer's therapy.[14][15] Other neuroprotective mechanisms include antioxidant effects and the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques.[13][14]
Core Experimental Protocols for Compound Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the therapeutic potential of new 2,4-dimethylquinoline derivatives.
In Vitro Anticancer Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for potential anticancer drugs.[16]
Step-by-Step Methodology:
Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test derivative and a positive control drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add these solutions to the wells and incubate for a defined period (e.g., 48 or 72 hours). Include wells with untreated cells as a negative control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: General workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-dimethylquinoline derivatives is highly dependent on the chemical nature and substitution pattern of the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for rational drug design and lead optimization.
Lipophilicity: For anticancer agents, increased lipophilicity often correlates with better cytotoxic effects, potentially due to enhanced cell membrane permeability.[8] For instance, aromatic quinolines generally show better activity against HeLa and PC3 cells than their less lipophilic tetrahydroquinoline counterparts.[8]
Substituent Position: The position of substituents dramatically influences target specificity. In anti-inflammatory derivatives, a carboxamide moiety can confer antagonism at the TRPV1 receptor, whereas a carboxylic acid leads to COX inhibition.[3]
Hydrophobic and Hydrogen Bonding Moieties: In multidrug resistance reversal, key structural features include a quinoline nitrogen, a basic nitrogen in a side chain, and a specific spatial arrangement of hydrophobic aryl rings capable of forming π-hydrogen interactions.[17]
Caption: Logical relationship in Structure-Activity (SAR) studies.
Conclusion and Future Perspectives
The 2,4-dimethylquinoline scaffold is a proven and highly adaptable platform in drug discovery. Its derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, microbial infections, inflammation, and neurodegeneration. The synthetic accessibility of the core and the rich chemistry of the quinoline ring system provide vast opportunities for generating diverse analogues for SAR studies.[1]
Future research should focus on optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets and the application of computational modeling will further accelerate the development of next-generation therapeutics based on this remarkable scaffold. The continued investigation into 2,4-dimethylquinoline derivatives promises to yield new and improved drug candidates to address unmet medical needs.
References
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. [Link]
Some of the most commonly found neurodegenerative diseases. ResearchGate. [Link]
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ScienceDirect. [Link]
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [Link]
SOME NITRO DERIVATIVES OF 2,4- AND 2,6-DIMETHYLQUINOLINE1. Journal of the American Chemical Society. [Link]
The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. Arkivoc. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. [Link]
Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]
(PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]
An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. ResearchGate. [Link]
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. PMC. [Link]
Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology. [Link]
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]
Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. Cancer Research and Treatment. [Link]
The Evolving Landscape of Quinolin-6-yl Acetic Acid Analogs: A Technical Guide for Drug Discovery
Abstract The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Within this privileged heterocyclic family, analogs of quinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Within this privileged heterocyclic family, analogs of quinolin-6-yl acetic acid are emerging as a promising class of therapeutic agents, demonstrating significant potential in the realms of anti-inflammatory and anticancer drug discovery. This technical guide provides a comprehensive literature review of quinolin-6-yl acetic acid analogs, offering researchers, scientists, and drug development professionals an in-depth analysis of their synthesis, biological activities, and mechanisms of action. We will explore the causal relationships behind experimental designs, present detailed synthetic methodologies, and summarize key biological data. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds and conclude with a forward-looking perspective on the therapeutic promise of this versatile chemical scaffold.
Introduction: The Quinoline Core and the Significance of the 6-Acetic Acid Moiety
Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its inherent planarity and ability to engage in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The diverse pharmacological activities associated with quinoline derivatives are well-documented, encompassing anti-inflammatory, anticancer, antimicrobial, and antimalarial properties, among others.[1][2]
The strategic placement of an acetic acid moiety at the 6-position of the quinoline ring introduces a critical functional group that can significantly influence the molecule's physicochemical properties and biological activity. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in enzyme active sites. Moreover, its acidic nature can impact the compound's solubility, membrane permeability, and overall pharmacokinetic profile. This unique combination of a rigid, aromatic core and a flexible, acidic side chain underpins the therapeutic potential of quinolin-6-yl acetic acid analogs.
Synthetic Strategies for Quinolin-6-yl Acetic Acid Analogs
The synthesis of quinolin-6-yl acetic acid and its derivatives can be achieved through various established and innovative organic chemistry methodologies. A general and adaptable synthetic route often commences with the construction of the quinoline core, followed by the introduction or modification of the acetic acid side chain.
Core Quinoline Synthesis
Several named reactions can be employed for the synthesis of the quinoline nucleus, with the choice of method often depending on the desired substitution pattern. The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, is a widely used and versatile approach.[3]
Introduction of the Acetic Acid Moiety
Once the appropriately substituted quinoline core is obtained, the acetic acid functional group can be introduced at the 6-position through several synthetic transformations. A common strategy involves the use of a precursor with a suitable functional group at the 6-position that can be readily converted to an acetic acid moiety. For instance, a 6-bromoquinoline derivative can undergo a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling followed by hydration of the alkyne, to introduce the desired side chain.
Experimental Protocol: A Representative Synthesis of Ethyl 2-(Quinolin-6-yl)acetate
The following protocol outlines a representative synthesis of ethyl 2-(quinolin-6-yl)acetate, a key intermediate for the preparation of various analogs. This procedure is a conceptual amalgamation of established synthetic methods for quinoline derivatives.
Step 1: Synthesis of 6-Bromoquinoline
To a solution of 4-bromoaniline in a suitable solvent (e.g., glycerol), add a dehydrating agent (e.g., sulfuric acid) and an oxidizing agent (e.g., ferrous sulfate).
Slowly add acrolein to the reaction mixture while maintaining the temperature.
Heat the reaction mixture under reflux for several hours.
After cooling, pour the mixture into water and neutralize with a base (e.g., sodium hydroxide).
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain 6-bromoquinoline.
Step 2: Palladium-Catalyzed Cross-Coupling with Ethyl Acrylate (Heck Reaction)
In a reaction vessel, combine 6-bromoquinoline, ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the resulting crude product by column chromatography to yield ethyl 2-(quinolin-6-yl)acetate.[]
Step 3: Hydrolysis to Quinolin-6-yl Acetic Acid
Dissolve ethyl 2-(quinolin-6-yl)acetate in a mixture of a suitable solvent (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide).
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
Collect the solid product by filtration, wash with water, and dry to obtain quinolin-6-yl acetic acid.
Anti-Inflammatory Activity of Quinolin-6-yl Acetic Acid Analogs
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[1] A key target in the development of anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. The carboxylic acid moiety in quinolin-6-yl acetic acid analogs makes them prime candidates for COX inhibition.[2]
Mechanism of Action: COX Inhibition
The arachidonic acid cascade is a central pathway in the inflammatory response. When cells are activated by inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid to produce prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, quinolin-6-yl acetic acid analogs can block the production of prostaglandins, thereby exerting their anti-inflammatory effects.
Caption: COX Inhibition Pathway by Quinolin-6-yl Acetic Acid Analogs.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a broad range of quinolin-6-yl acetic acid analogs is still emerging, general trends for quinoline-based anti-inflammatory agents can be extrapolated. The nature and position of substituents on the quinoline ring can significantly impact COX inhibitory activity and selectivity.[2] For instance, the introduction of small, lipophilic groups at certain positions may enhance binding to the hydrophobic channel of the COX active site. The length and branching of the acetic acid side chain can also influence potency.
In Vitro Anti-inflammatory Activity Data
The following table summarizes the reported anti-inflammatory activity of representative quinoline derivatives, providing a basis for the expected potency of quinolin-6-yl acetic acid analogs.
Anticancer Potential of Quinolin-6-yl Acetic Acid Analogs
The quinoline scaffold is a well-established pharmacophore in cancer chemotherapy.[5] Several approved anticancer drugs feature a quinoline core, and numerous derivatives are under investigation for their ability to inhibit various cancer-related targets. Quinolin-6-yl acetic acid analogs are being explored for their potential to interfere with key signaling pathways that drive tumor growth, proliferation, and survival.
Mechanism of Action: Tyrosine Kinase Inhibition
Many cancers are driven by the aberrant activity of protein tyrosine kinases (TKs), which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[6] The quinoline scaffold has been successfully employed to design potent inhibitors of various TKs, including vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR).[7] By binding to the ATP-binding site of these kinases, quinolin-6-yl acetic acid analogs can block their catalytic activity and disrupt downstream signaling cascades, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Caption: Tyrosine Kinase Inhibition by Quinolin-6-yl Acetic Acid Analogs.
In Vitro Anticancer Activity Data
The cytotoxic effects of various quinoline derivatives against a range of cancer cell lines have been reported. The following table presents a selection of this data, highlighting the potential of this scaffold in oncology.
The literature strongly supports the continued exploration of quinolin-6-yl acetic acid analogs as a promising class of therapeutic agents. Their versatile scaffold allows for the development of potent inhibitors of key enzymes implicated in inflammation and cancer. Future research should focus on the synthesis and biological evaluation of a broader range of analogs to establish comprehensive structure-activity relationships. The optimization of pharmacokinetic properties will be crucial for translating the in vitro potency of these compounds into in vivo efficacy. Furthermore, the investigation of dual-target inhibitors, leveraging the inherent capacity of the quinoline scaffold to interact with multiple biological targets, could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. The ongoing exploration of quinolin-6-yl acetic acid analogs holds significant promise for the future of anti-inflammatory and anticancer drug discovery.
References
Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents. PMC. [Link]
Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. PubMed. [Link]
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. [Link]
Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink. [Link]
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
Process for the synthesis of quinoline derivatives.
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Der Pharma Chemica. [Link]
Quinolines: a new hope against inflammation. PubMed. [Link]
Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. PubMed. [Link]
Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. ResearchGate. [Link]
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. [Link]
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]
Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. [Link]
Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. PubMed. [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]
Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. PMC. [Link]
SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ScienceDirect. [Link]
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
Synthesis, Anticancer Activity and Molecular Docking Studies of Newer Quinoline Analogues. Semantic Scholar. [Link]
Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate. [Link]
A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. PubMed. [Link]
Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. ResearchGate. [Link]
Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]
The synthetic method of 2-vinylquinoline compounds.
Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activitie. eScholarship.org. [Link]
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]
Synthesis of quinolines. Organic Chemistry Portal. [Link]
QSAR Study of p56 lck Protein Tyrosine Kinase Inhibitory Activity of Flavonoid Derivatives Using MLR and GA-PLS. MDPI. [Link]
LcK Inhibitors and its analogues: A Review. Der Pharma Chemica. [Link]
Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. PMC. [Link]
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. [Link]
Solubility profile of 2-(2,4-Dimethylquinolin-6-yl)acetic acid in DMSO and water
The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 2-(2,4-Dimethylquinolin-6-yl)acetic acid . Technical Guide & Experimental Protocols [1] Part 1: Executi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 2-(2,4-Dimethylquinolin-6-yl)acetic acid .
Part 1: Executive Summary & Physicochemical Profile
Compound Overview
2-(2,4-Dimethylquinolin-6-yl)acetic acid is a heterobicyclic small molecule characterized by an amphoteric scaffold.[1] Its structure comprises a lipophilic quinoline core substituted with methyl groups at the 2 and 4 positions, and a polar carboxylic acid tail at the 6-position.[1]
This structural duality dictates a pH-dependent solubility profile in aqueous media, while maintaining high solubility in polar aprotic solvents like DMSO.[1] Successful handling requires understanding its isoelectric behavior to prevent precipitation during biological assay dilution.[1]
Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[1][2][3][4]
Mechanism of Dissolution
DMSO is the optimal primary solvent for this compound.[1] The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the carboxylic acid proton, while the methyl groups of DMSO interact favorably with the lipophilic quinoline rings via van der Waals forces.[1]
Solubility Limit: >50 mM (typically up to 100 mM).[1]
Stability: High.[2] The compound is chemically stable in anhydrous DMSO when stored at -20°C.[1]
Precipitation Risk: None in neat DMSO; risk arises only upon aqueous dilution.
Protocol A: Preparation of 50 mM Stock Solution
Use this protocol to generate a master stock for long-term storage.[1]
Weighing: Accurately weigh 11.46 mg of solid compound into a sterile, amber glass vial (to protect from light).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Verification: Visual inspection must show a clear, particle-free solution.[1]
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Part 3: Solubility in Water & Aqueous Buffers
The pH-Solubility Trap (The "U-Curve")
The solubility of 2-(2,4-Dimethylquinolin-6-yl)acetic acid in water is strictly pH-dependent.[1]
pH < 3 (Acidic):Soluble. The quinoline nitrogen is protonated (
pH 4 – 6 (Intermediate):Insoluble (Precipitation Zone). The molecule exists largely as a zwitterion or neutral species.[1] The lattice energy dominates solvation energy, leading to "crashing out."[1]
pH > 7 (Basic):Soluble. The carboxylic acid is deprotonated (
Use this protocol when diluting DMSO stock into cell culture media or assay buffer.[1]
Objective: Dilute 50 mM DMSO stock to 100 µM in Assay Buffer (pH 7.4).
Buffer Selection: Use PBS or HEPES adjusted to pH 7.4 or higher.[1] Avoid unbuffered saline or water, which may have a local acidic pH that triggers precipitation.
Intermediate Step (Optional but Recommended):
Dilute 50 mM stock 1:10 in pure DMSO to create a 5 mM working stock.[1]
Dropwise Addition:
Place the aqueous buffer on a magnetic stirrer or vortexer.[1]
Add the DMSO working stock slowly (dropwise) into the center of the vortex.[1]
Rationale: Rapid addition creates local regions of high concentration where the DMSO diffuses away faster than the compound can solvate, causing micro-precipitation.[1]
Visual Check: Inspect for turbidity (cloudiness).[1] If turbid, the compound has precipitated.[1]
Visualizing the Solubility Landscape
The following diagram illustrates the relationship between pH, ionization state, and solubility.
Caption: Solubility phase diagram showing the "Precipitation Zone" at near-neutral pH due to isoelectric effects.
Part 4: Experimental Workflow for Solubility Determination
If precise numerical solubility data is required for your specific batch (e.g., for IND filing), follow this Kinetic Solubility Protocol .
Protocol C: Kinetic Solubility via UV-Vis Spectrophotometry
Materials:
10 mM DMSO Stock of 2-(2,4-Dimethylquinolin-6-yl)acetic acid.[1]
Preparation: Prepare a dilution series of the compound in PBS (pH 7.4) ranging from 1 µM to 500 µM.[1] Keep final DMSO concentration constant at 1% or 2%.[1]
Incubation: Shake the plate at room temperature for 2 hours.
Filtration (Critical): Filter the samples using a 0.45 µm filter plate to remove any micro-precipitates.
Note: Unfiltered reading measures turbidity, not solubility.[1]
Quantification: Measure Absorbance at 254 nm (Quinoline peak) or 320 nm .
Curve Fitting: Plot Concentration (x-axis) vs. Absorbance (y-axis).[1]
Caption: Kinetic solubility workflow emphasizing the critical filtration step to separate dissolved species from precipitate.
Part 5: Troubleshooting & Best Practices
Observation
Root Cause
Corrective Action
Cloudiness upon adding water
"DMSO Shock" / pH near pI
Vortex during addition; Ensure buffer pH is > 7.[1]4.
Precipitate forms over time (24h)
Thermodynamic instability
Use fresh dilutions; Compound may crystallize slowly from supersaturated solutions.[1]
Low signal in biological assay
Compound stuck to plastic
Quinoline rings are lipophilic. Use low-binding plates or add 0.01% Tween-20.[1]
Yellowing of DMSO stock
Oxidation
Quinoline derivatives can be light-sensitive.[1] Store in amber vials under inert gas (N2).
References
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] Link
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
Gaylord Chemical Company. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Link
PubChem. (2023).[1] Compound Summary: Quinoline Derivatives & Physicochemical Properties. National Library of Medicine. Link
The Evolution and Pharmacological Landscape of Dimethylquinoline-Based Carboxylic Acids: A Technical Guide
Executive Summary The quinoline scaffold has been a cornerstone of medicinal chemistry for over a century, originating from early antimalarial alkaloids. However, the modern transition toward highly targeted, disease-mod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold has been a cornerstone of medicinal chemistry for over a century, originating from early antimalarial alkaloids. However, the modern transition toward highly targeted, disease-modifying therapies has driven the evolution of this core structure. The strategic functionalization of quinolines into dimethylquinoline-based carboxylic acids (DMQCAs) represents a masterclass in rational drug design. By appending a carboxylic acid moiety at the C4 position and strategically placing two methyl groups (e.g., at the 2,6-, 3,6-, or 6,8-positions), researchers have successfully tuned the lipophilic efficiency (LipE), restricted rotational degrees of freedom, and enhanced electrostatic interactions within specific protein binding pockets.
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale, pharmacological applications, and synthetic workflows of DMQCAs, providing a comprehensive resource for drug development professionals.
Chemical Evolution: The Rationale Behind Dimethylation
The shift from basic quinolines to DMQCAs is rooted in precise structure-activity relationship (SAR) optimization. The C4-carboxylic acid acts as a critical pharmacophore, providing a dense region of negative charge capable of forming robust salt bridges with basic amino acid residues (such as arginine or lysine) in target proteins[1].
However, the carboxylic acid alone is insufficient for high-affinity binding. The addition of dimethyl groups serves two critical causal functions:
Steric Locking: Methyl groups at positions like C6 and C8 create steric hindrance that locks adjacent functional groups (such as a C2-phenyl ring) into an active, non-planar conformation. This prevents the molecule from adopting flat, inactive geometries.
Hydrophobic Anchoring: Target enzymes often feature deep, nonpolar binding channels. Dimethylation increases the overall calculated partition coefficient (cLogP) just enough to drive the molecule into these hydrophobic pockets via the hydrophobic effect, without violating Lipinski's Rule of Five[1].
One of the most prominent DMQCAs is 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (commonly referred to as DMQCA). This compound is a highly selective antagonist of the P2X7 receptor, an ATP-gated ion channel[2].
Mechanism of Action: In chronic inflammation and neuropathic pain, extracellular ATP accumulates and activates the P2X7 receptor on glial cells. This activation triggers a massive efflux of intracellular potassium (K+), which acts as the primary signal for the assembly of the NLRP3 inflammasome. DMQCA binds allosterically to the P2X7 receptor, locking the channel in a closed state. By preventing K+ efflux, DMQCA effectively aborts the downstream activation of Caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18[2].
Caption: DMQCA inhibition of the P2X7 receptor and downstream NLRP3 inflammasome signaling pathway.
Derivatives such as 3,6-dimethylquinoline-4-carboxylic acid have been heavily investigated as inhibitors of DHODH, a critical enzyme in de novo pyrimidine biosynthesis[1].
Mechanism of Action: These compounds act as analogues to brequinar. The C4-carboxylate forms a vital salt bridge with the R136 residue of DHODH. Simultaneously, the dimethyl-substituted quinoline core anchors itself into a hydrophobic channel lined by residues M43, L58, and A59. This dual-action binding starves rapidly proliferating cancer cells of pyrimidines, inducing cell cycle arrest[1].
DNA Gyrase Inhibition (Antimicrobial)
In the fight against drug-resistant Mycobacterium tuberculosis, 2,6-dimethylquinoline-4-carboxylic acid derivatives have shown profound efficacy[3].
Mechanism of Action: Unlike traditional fluoroquinolones, these specific arylated DMQCAs target the GyrA subunit of DNA gyrase through a novel binding mode, preventing the enzyme from relieving the topological strain of unwinding DNA during replication[3].
Quantitative Structure-Activity Relationship (QSAR) Data
To synthesize the pharmacological landscape, the following table summarizes the biological activity and target specificity of key DMQCA structural variants based on recent literature[1][2][3].
Binds hydrophobic channel; C4-carboxylate forms R136 salt bridge.
Oncology / Immunosuppression
2,6-Dimethylquinoline-4-carboxylic acid
DNA Gyrase (GyrA)
Inhibits DNA supercoiling and replication.
Mycobacterium tuberculosis
Experimental Methodology: Synthesis & Validation
While the Friedländer synthesis is excellent for basic 2-substituted quinolines[4], the Doebner Multicomponent Reaction is the gold standard for specifically synthesizing quinoline-4-carboxylic acids[5]. This one-pot reaction condenses an aniline, an aldehyde, and pyruvic acid.
The Doebner Reaction Workflow
Caption: Step-by-step mechanistic workflow of the Doebner multicomponent reaction.
Self-Validating Protocol: Synthesis of a DMQCA Scaffold
Causality Note: Traditional Doebner reactions using strong mineral acids often lead to the degradation of pyruvic acid and poor yields. The following protocol utilizes a milder, green approach using ethanol to stabilize the transition states during Schiff base formation[5].
Reagents:
Dimethyl-substituted aniline (1.0 mmol)
Substituted benzaldehyde (1.0 mmol)
Pyruvic acid (1.2 mmol) (Excess used to account for minor enolization losses)
Ethanol (10 mL)
Step-by-Step Procedure:
Initiation: To a 50 mL round-bottom flask, add the dimethyl-aniline and substituted benzaldehyde in 10 mL of ethanol.
Causality: Ethanol acts as a protic solvent, facilitating the proton transfer required for the initial dehydration step to form the N-arylimine (Schiff base)[5].
Addition: Dropwise, add pyruvic acid (1.2 mmol) to the stirring mixture at room temperature.
Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) and maintain vigorous stirring for 3 to 4 hours.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:9) mobile phase.
Self-Validation: The reaction is deemed complete only when the limiting reagent (aniline) spot completely disappears. The appearance of a highly fluorescent spot under UV (254 nm) indicates the formation of the conjugated quinoline core.
Isolation: Cool the mixture to room temperature. The sudden drop in temperature decreases the solubility of the rigid DMQCA structure, triggering spontaneous precipitation.
Purification: Collect the solid via vacuum filtration, wash with cold water (to remove unreacted pyruvic acid), and recrystallize from hot ethanol to yield the pure quinoline-4-carboxylic acid[5].
Conclusion
Dimethylquinoline-based carboxylic acids represent a highly privileged class of molecules in modern pharmacognosy. By understanding the causal relationship between their structural geometry—specifically the steric and lipophilic contributions of the dimethyl groups combined with the electrostatic anchoring of the C4-carboxylic acid—researchers can continue to exploit this scaffold against difficult targets like the P2X7 receptor, DHODH, and bacterial DNA gyrase.
References
1.[2] Benchchem. 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid - Chemical Structure and Properties.
2.[1] National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
3.[3] National Institutes of Health (PMC). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity.
4.[5] Benchchem. Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.
5.[4] ResearchGate. The Friedländer Synthesis of Quinolines.
Structure-activity relationship (SAR) studies of quinoline acetic acids
The following technical guide details the Structure-Activity Relationship (SAR) studies of Quinoline Acetic Acids (QAAs). From CRTH2 Antagonism to Aldose Reductase Inhibition Executive Summary Quinoline acetic acids (QAA...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the Structure-Activity Relationship (SAR) studies of Quinoline Acetic Acids (QAAs).
From CRTH2 Antagonism to Aldose Reductase Inhibition
Executive Summary
Quinoline acetic acids (QAAs) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to bridge the gap between lipophilic aromatic cores and polar ionic interactions. Unlike their direct carboxylic acid counterparts (quinoline-carboxylates), QAAs possess a methylene spacer (-CH2-) that imparts critical rotational flexibility, allowing the carboxylate "warhead" to engage deeply buried arginine or lysine residues in target proteins.
This guide dissects the SAR of QAAs across two primary therapeutic axes: CRTH2 antagonism (inflammatory/asthma) and Aldose Reductase inhibition (diabetic complications). It provides a validated roadmap for optimizing this scaffold, moving beyond simple substitution to mechanistic design.
The Pharmacophore: Anatomy of the Scaffold
The QAA scaffold functions as a bidentate ligand . Its efficacy relies on the precise spatial arrangement of three zones:
Zone A: The Ionic Anchor (Acetic Acid Moiety)
Function: Mimics the carboxylate of endogenous ligands (e.g., Prostaglandin D2).
Criticality: Removal or esterification typically abolishes activity (
-fold loss in potency).
SAR Insight: The methylene spacer is non-negotiable for many targets. Direct attachment (benzoic acid style) often creates steric clash, while extending to propionic acid reduces potency due to entropic penalties.
Zone B: The Aromatic Core (Quinoline/Tetrahydroquinoline)
Function: Provides
stacking interactions and rigidifies the skeleton.
SAR Insight: The choice between a planar quinoline (fully aromatic) and a puckered tetrahydroquinoline (THQ) determines the vector of the side chains. THQs are preferred for CRTH2 to mimic the curvature of the cyclopentane ring in PGD2.
Zone C: The Hydrophobic "Eastern" Wing
Function: Occupies large lipophilic pockets adjacent to the catalytic/binding site.
SAR Insight: Bulky substituents (sulfonyl, benzyl) at Position 1 (in THQ) or Position 2/4 (in Quinoline) drive potency from micromolar to nanomolar range.
Visualization: The QAA Pharmacophore Map
Figure 1: Pharmacophore map illustrating the tripartite structure of bioactive quinoline acetic acids.
Therapeutic Case Studies & SAR Data
Case Study A: CRTH2 Antagonists (Asthma/Allergy)
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) binds Prostaglandin D2 (PGD2).[1] Ramatroban, originally a thromboxane antagonist, was found to inhibit CRTH2.[1] This led to the development of Tetrahydroquinoline Acetic Acids (TQAA) .
Mechanistic SAR:
The Nitrogen Switch: In Ramatroban (a tetrahydrocarbazole), the nitrogen is part of a rigid indole-like system. In TQAAs, the nitrogen at Position 1 is sp3 hybridized, allowing for the attachment of sulfonyl or benzyl groups that reach into the "accessory pocket" of the GPCR.
The Acid Position: The acetic acid is optimal at Position 3 of the THQ ring. Moving it to Position 2 or 4 generally results in a loss of affinity (
nM).
Table 1: SAR of Tetrahydroquinoline Acetic Acid Derivatives (CRTH2)
Data synthesized from Bioorg. Med. Chem. Lett. 2009 and related Ramatroban analog studies.
Compound ID
Core Structure
R1 (Nitrogen Subst.)
R2 (C-6/7 Subst.)
Acid Linker
CRTH2 (nM)
SAR Note
Ramatroban
Tetrahydrocarbazole
-
4-F-phenylsulfonamido
Propanoic
10 - 30
Benchmark (Dual TP/CRTH2)
TQAA-1
Tetrahydroquinoline
H
H
Acetic
> 10,000
Core scaffold inactive without lipophilic wing.
TQAA-2
Tetrahydroquinoline
4-F-benzyl
H
Acetic
450
Introduction of hydrophobic wing restores affinity.
TQAA-3
Tetrahydroquinoline
4-F-benzenesulfonyl
H
Acetic
28
Sulfonyl mimics Ramatroban's geometry.
TQAA-4
Tetrahydroquinoline
4-F-benzenesulfonyl
6-Fluoro
Acetic
4.2
Halogen at C6 improves metabolic stability & potency.
TQAA-5
Tetrahydroquinoline
4-F-benzenesulfonyl
6-Fluoro
Propanoic
120
Extension to propionic acid reduces fit (entropic penalty).
Case Study B: Aldose Reductase Inhibitors (Diabetes)
Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway.[2] QAAs inhibit ALR2 by anchoring the carboxylate into the "anion binding pocket" (Tyr48, His110, Trp111).
Mechanistic SAR:
Quinoline-4-acetic acids: Often derived from Pfitzinger reactions. The acid at C4 is critical.
N-Substitution: Unlike CRTH2, where N-substitution is massive, in ALR2 inhibitors, the quinoline nitrogen often remains unsubstituted or part of a fused system (e.g., quinazolinone).
Selectivity: The challenge is distinguishing between ALR2 and the related Aldehyde Reductase (ALR1). A bulky group at C2 (e.g., methyl or phenyl) often improves ALR2 selectivity by exploiting the slightly larger hydrophobic pocket of ALR2.
Synthesis Protocols
Reliable synthesis is the bedrock of SAR exploration. Two primary routes are recommended: the Meth-Cohn Synthesis (for 2-chloro-3-formyl quinolines, precursors to 3-acetic acids) and the Friedländer Annulation .
Protocol 1: Meth-Cohn Synthesis of Quinoline-3-Acetic Acid Precursors
This route is preferred for generating 2-chloro-3-substituted quinolines, allowing for late-stage diversification at the C2 position.
Reagents: Acetanilide, DMF, POCl3.
Mechanism: Vilsmeier-Haack Formylation followed by cyclization.
Figure 2: Workflow for the Meth-Cohn synthesis of quinoline-3-acetic acid precursors.
Step-by-Step Protocol:
Vilsmeier Reagent Prep: Cool DMF (3.0 equiv) to 0°C. Add POCl3 (7.0 equiv) dropwise under
. Stir for 30 min.
Addition: Add acetanilide (1.0 equiv) to the Vilsmeier reagent.
Cyclization: Heat to 75°C for 4–16 hours. Monitor by TLC (formation of yellow aldehyde spot).
Quench: Pour onto ice-water. Neutralize with NaOAc. Precipitate is 2-chloro-3-formylquinoline.
Homologation to Acetic Acid:
Method A (Oxidation + Arndt-Eistert): Oxidize aldehyde to acid (
), then homologate.
Method B (Wittig): React with methoxymethyl triphenylphosphonium chloride, then hydrolyze.
Experimental Validation: In Vitro Assays
To ensure trustworthiness, protocols must be self-validating.
Aldose Reductase (ALR2) Inhibition Assay
Principle: Measure the decrease in NADPH absorbance at 340 nm as ALR2 reduces DL-glyceraldehyde.
Reference Drug: Epalrestat (
nM).
Protocol:
Buffer: 0.1 M Sodium Phosphate (pH 6.2).
Substrate: 10 mM DL-Glyceraldehyde.
Cofactor: 0.15 mM NADPH.
Enzyme: Rat lens homogenate or Recombinant Human ALR2.
Procedure: Incubate Enzyme + Inhibitor (QAA) + NADPH for 5 min at 30°C. Start reaction with substrate. Read
.
Calculation: % Inhibition =
.
Future Directions: Covalent Inhibition?
Recent trends in QAA research suggest exploring Covalent Inhibitors . By introducing an acrylamide or epoxide near the C6 position of the quinoline ring, while maintaining the acetic acid anchor, researchers can potentially achieve infinite residence time on the target (e.g., locking onto a non-catalytic cysteine).
References
Discovery of Tetrahydroquinoline-Derived CRTH2 Antagonists.
Source: Bioorganic & Medicinal Chemistry Letters (2009).[3]
Context: Establishes the SAR for the tetrahydroquinoline acetic acid core against CRTH2.
URL:[Link]
Quinazolinone-based Rhodanine-3-acetic Acids as Potent Aldose Reductase Inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2017).[4]
Context: details the synthesis and IC50 values for quinoline-related acetic acid derivatives in diabetes.
URL:[Link]
Structure-Activity Relationships of Ramatroban Analogs.
Source: European Journal of Medicinal Chemistry (2016).
Context: Provides the foundational comparison between propionic and acetic acid side chains in this scaffold class.
URL:[Link]
Meth-Cohn Synthesis of Quinolines.
Source: Journal of the Chemical Society, Perkin Transactions 1 (1981).
Context: The authoritative protocol for synthesizing 2-chloro-3-formylquinolines.
URL:[Link]
Tailored Quinoline Hybrids as COX-2/15-LOX Dual Inhibitors.
Source: Bioorganic Chemistry (2024).[2][5]
Context: Recent application of quinoline carboxylates/acetic acids in inflammation.
URL:[Link]
Executive Summary This technical guide provides a predictive metabolic stability analysis of 2-(2,4-Dimethylquinolin-6-yl)acetic acid . Based on Structure-Activity Relationship (SAR) "read-across" from structurally analo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a predictive metabolic stability analysis of 2-(2,4-Dimethylquinolin-6-yl)acetic acid . Based on Structure-Activity Relationship (SAR) "read-across" from structurally analogous quinolines and arylacetic acids, this compound is predicted to exhibit moderate-to-high intrinsic clearance (
) in hepatic systems.
Key Predicted Liabilities:
Phase I Oxidation: The C2-methyl group is electronically activated and sterically accessible, making it a primary site for CYP450-mediated benzylic hydroxylation.
Phase II Conjugation: The carboxylic acid tail is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of potentially reactive acyl glucuronides.
Toxicity Flag: The formation of 1-O-acyl-glucuronides presents a risk of idiosyncratic toxicity via protein adduct formation (acyl migration mechanism).[1]
Structural Dissection & Metabolic Soft Spots
To accurately predict stability, we must deconstruct the molecule into its pharmacophoric elements and assess their susceptibility to enzymatic attack.
Structural Element
Chemical Nature
Predicted Metabolic Fate
Enzyme System
Quinoline Nitrogen
Basic Center ()
N-Oxidation (Minor pathway)
FMO / CYP
C2-Methyl Group
Benzylic / Activated
Hydroxylation Aldehyde Carboxylic Acid
CYP3A4 / CYP2D6
C4-Methyl Group
Benzylic / Sterically Hindered
Hydroxylation (Secondary pathway)
CYP3A4
Acetic Acid Tail
Polar / Ionizable
Direct Glucuronidation (Major pathway)
UGT1A1 / UGT2B7
Benzene Ring (C5, C7, C8)
Aromatic
Ring Hydroxylation (Minor due to deactivation)
CYP450
The "Activated" Methyl Theory
In methylated quinolines, the methyl group at the C2 position is particularly reactive. The electron-deficient nature of the pyridine ring (due to the nitrogen atom) makes the benzylic protons at C2 more acidic and susceptible to Hydrogen Atom Transfer (HAT) mechanisms initiated by the CYP450 Iron(IV)-oxo species [1].
Predicted Metabolic Pathways (Visualization)
The following diagram illustrates the predicted biotransformation cascade. Note the bifurcation between Phase I oxidation of the methyl groups and Phase II conjugation of the acetic acid tail.
Figure 1: Predicted metabolic tree. The red pathway (Acyl Glucuronide) represents a stability liability and potential toxicity flag.[1]
Deep Dive: The Acyl Glucuronide Liability
While Phase I oxidation reduces the half-life (
), the Phase II glucuronidation of the acetic acid moiety presents a qualitative risk.
Mechanism of Reactivity
Carboxylic acid-containing drugs (like diclofenac or ibuprofen) are metabolized to 1-O-acyl-glucuronides. Unlike ether glucuronides, these are esters and are chemically unstable. They undergo acyl migration , where the drug moiety migrates from the C1 position of the glucuronic acid to C2, C3, and C4.
These isomers are reactive electrophiles (aldehydes in the open-chain form) capable of forming covalent bonds with lysine residues on serum albumin or liver proteins [2].
Prediction for Target Molecule: High likelihood of forming unstable acyl glucuronides due to the steric freedom of the acetic acid side chain.
Mitigation Strategy: During lead optimization, consider bioisosteres for the carboxylic acid (e.g., tetrazole) if half-life is too short or if covalent binding is observed.
Experimental Validation Protocols
To validate these predictions, the following "Self-Validating" experimental workflows are required. These protocols use internal controls to ensure data integrity.
Protocol A: Microsomal Stability (Phase I Focus)
This assay isolates CYP-mediated clearance.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compound (1 µM final conc).
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Step-by-Step Workflow:
Pre-Incubation: Mix 390 µL of Phosphate Buffer (100 mM, pH 7.4) with 10 µL of HLM (final protein conc 0.5 mg/mL). Add 1 µL of Test Compound. Equilibrate at 37°C for 5 mins.
Initiation: Add 100 µL of pre-warmed NADPH regenerating system.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Plot
vs. time. The slope is the elimination rate constant.
Protocol B: Glucuronidation Assessment (Phase II Focus)
Since the molecule has a carboxylic acid, standard NADPH microsomes will underestimate clearance. You must supplement with UDPGA.[2]
Modifications:
Cofactor: Replace NADPH with 5 mM UDPGA (Uridine 5'-diphospho-glucuronic acid).
Pore Forming: Add Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane (UGT active sites are luminal) [3].
Workflow Visualization: Stability Assay
Figure 2: Standardized workflow for determining intrinsic clearance (
).
References
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
Regan, S. L., et al. (2010). The mechanism of acyl glucuronide bioactivation: a review of the literature. Chemical Research in Toxicology, 23(9), 1457–1467. Link
Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. Link
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Synthesis protocol for 2-(2,4-Dimethylquinolin-6-yl)acetic acid from aniline precursors
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(2,4-Dimethylquinolin-6-yl)acetic acid (Target Molecule). The method utilizes a modified Combes Quinoline Synthesis , cond...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(2,4-Dimethylquinolin-6-yl)acetic acid (Target Molecule). The method utilizes a modified Combes Quinoline Synthesis , condensing 4-aminophenylacetic acid with acetylacetone (2,4-pentanedione). This guide is designed for medicinal chemists and process engineers, emphasizing regiochemical control, purification efficiency, and critical process parameters (CPPs) to ensure high purity (>98%) suitable for downstream pharmaceutical applications.
Introduction & Retrosynthetic Analysis
Quinoline scaffolds are ubiquitous in pharmacophores, exhibiting antimalarial, antibacterial, and anti-inflammatory properties. The 2,4-dimethyl substitution pattern is classically accessed via the Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a
For the target molecule, the 4-aminophenylacetic acid precursor directs cyclization to the 6-position due to the para-substitution relative to the amine, ensuring a convergent synthesis of the 6-substituted quinoline.
Mechanism & Pathway
The reaction proceeds through two distinct phases:[2]
Schiff Base/Enamine Formation: Nucleophilic attack of the aniline nitrogen on the diketone carbonyl.[3]
Cyclodehydration: Acid-mediated electrophilic aromatic substitution (closure of the pyridine ring) followed by aromatization.
Figure 1: Reaction pathway for the Combes synthesis of the target quinoline.
Rationale: While "one-pot" Combes synthesis is possible, pre-forming the enamine under milder conditions reduces polymer formation and tarring during the harsh acid cyclization step.
Charge: In a 250 mL RBF, suspend 4-aminophenylacetic acid (15.1 g, 100 mmol) in Ethanol (100 mL).
Reaction: Heat the mixture to reflux (78°C). The suspension should clear as the Schiff base forms.
Checkpoint: Monitor by TLC. The polar aniline spot (
) should disappear, replaced by a less polar enamine spot ().
Workup: Reflux for 3 hours. Cool to room temperature. Evaporate the solvent under reduced pressure (Rotavap) to yield the crude enamine as a viscous yellow/orange oil or low-melting solid.
Step 2: Cyclization (Annulation)
Rationale: High temperature and strong acid are required to effect the electrophilic attack on the aromatic ring. Control of temperature is critical to prevent decarboxylation of the acetic acid side chain.
Setup: Place the crude enamine in a flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity).
Acidification: Cool the flask to 0-5°C in an ice bath. Slowly add Conc. H2SO4 (50 mL) dropwise.
Caution: Exothermic reaction. Maintain internal temp < 20°C during addition.
Heating: Once addition is complete, remove the ice bath. Heat the dark mixture to 95-100°C for 3 hours.
Process Control: Do not exceed 110°C to avoid potential decarboxylation or sulfonation byproducts.
Quench: Cool the reaction mixture to room temperature. Pour the reaction mass slowly into Ice Water (300 g) with vigorous stirring. The solution will be homogeneous and acidic (pH < 1).
Step 3: Isolation & Purification[5]
Precipitation: Slowly add Ammonium Hydroxide (25%) to the quenched solution until pH reaches 4.5 - 5.0 .
Critical Step: The product is amphoteric (quinoline N is basic, COOH is acidic). The zwitterionic form precipitates at the isoelectric point (approx pH 4.8).
Filtration: Collect the off-white/tan precipitate by vacuum filtration.
Washing: Wash the filter cake with cold water (
mL) and cold acetone ( mL) to remove unreacted diketone and tarry impurities.
Recrystallization: Dissolve the crude solid in boiling Ethanol/Water (9:1) . Filter hot if insoluble particles remain. Cool slowly to 4°C to crystallize.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Diagnostic singlet at 7.25 ppm confirms quinoline ring formation.
Mass Spec (ESI)
MW = 229.25
Troubleshooting & Optimization
Issue: Low Yield / Tarry Product.
Cause: Reaction temperature too high during acid addition or cyclization.
Solution: Strictly control acid addition at <5°C. Do not exceed 100°C during heating. Use Polyphosphoric Acid (PPA) instead of H2SO4 for a cleaner reaction (though more viscous to work up).
Issue: Product not precipitating.
Cause: Incorrect pH.
Solution: The product is soluble in strong acid (cation) and strong base (anion). Ensure pH is carefully titrated to 4.5–5.0.
Issue: Regioisomers.
Insight: 4-substituted anilines generally yield 6-substituted quinolines almost exclusively in the Combes reaction due to steric hindrance preventing cyclization at the other ortho position if the substituent is bulky, or electronic directing effects. With the
group, the 6-position is the major product.
References
Combes Quinoline Synthesis Mechanism & Scope
Bergstrom, F. W.[1][3] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline."[3] Chemical Reviews, 1944, 35(2), 77–277. Link
Synthesis of 4-Aminophenylacetic Acid Derivatives
Bedair, A. H., et al. "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity." Acta Pharmaceutica, 2006, 56, 273–284. Link
Roberts, R. M., et al. "Modern Experimental Organic Chemistry." Saunders College Pub, 1985.
Quinoline Characterization Data
Relevant spectral data derived from analogous 2,4-dimethyl-6-substituted quinolines found in: Journal of Heterocyclic Chemistry. Link
Application Note: Optimized Esterification Protocols for 2-(2,4-Dimethylquinolin-6-yl)acetic Acid
Introduction & Mechanistic Rationale The compound 2-(2,4-Dimethylquinolin-6-yl)acetic acid (CAS No. 1369177-78-5) is a highly valuable heterocyclic building block frequently utilized in the synthesis of combinatorial lib...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 2-(2,4-Dimethylquinolin-6-yl)acetic acid (CAS No. 1369177-78-5) is a highly valuable heterocyclic building block frequently utilized in the synthesis of combinatorial libraries and targeted medicinal chemistry programs, such as the development of kinase inhibitors and monoacylglycerol lipase modulators.
Esterification of this carboxylic acid is a critical transformation, typically performed to protect the acid moiety during downstream cross-coupling reactions, to tune the lipophilicity of the molecule, or to activate the carbonyl for subsequent reduction to an alcohol. However, the esterification of quinoline-containing carboxylic acids presents a unique physicochemical challenge: the basicity of the quinoline nitrogen (pKₐ ~4.9) .
When subjected to standard acidic conditions, the quinoline nitrogen competitively sequesters the proton source, forming a water-soluble quinolinium salt. If this is not accounted for, the reaction will stall due to insufficient protonation of the carboxylic acid carbonyl, and the product will be lost in the aqueous phase during workup. To circumvent this, researchers must choose between two highly optimized pathways: a modified, high-catalyst-loading [1] for robust scale-up, or a mild, coupling-reagent-driven [2] for sensitive substrates.
Methodology Decision Matrix
The selection of the esterification protocol must be dictated by the scale of the reaction and the presence of acid-sensitive functional groups on the target molecule. The logical causality for this decision is mapped below.
Logical decision matrix for selecting the optimal esterification methodology.
The [3] is an equilibrium-driven process. Because water is a byproduct, the equilibrium is pushed toward the ester by using the alcohol (e.g., methanol) as both the solvent and the nucleophile.
Causality Check: Sulfuric acid (H₂SO₄) acts as the catalyst. However, exactly 1.0 equivalent of H₂SO₄ is immediately consumed to protonate the basic quinoline nitrogen. Therefore, a minimum of 2.0 equivalents of H₂SO₄ is required to ensure that 1.0 equivalent remains available to protonate the carboxylic acid carbonyl, increasing its electrophilicity for nucleophilic attack.
Step-by-Step Methodology:
Preparation: Charge an oven-dried round-bottom flask with 2-(2,4-Dimethylquinolin-6-yl)acetic acid (1.0 eq, e.g., 5.0 g) and anhydrous methanol (0.2 M concentration).
Activation: Cool the suspension to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and minimizes the formation of dimethyl ether side-products.
Catalyst Addition: Dropwise, add concentrated H₂SO₄ (2.0 to 2.5 eq). The suspension will typically clarify as the soluble quinolinium bisulfate salt forms.
Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 8–12 hours.
Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar starting material (R_f ~0.1) will be replaced by the significantly less polar methyl ester (R_f ~0.6).
Concentration: Once complete, cool the mixture to room temperature and concentrate in vacuo to remove approximately 80% of the methanol. Causality: Removing the bulk of the methanol prevents the formation of intractable emulsions during the subsequent aqueous workup.
For substrates where strong acid causes degradation, the Steglich esterification provides a mild alternative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP).
Causality Check: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a highly efficient acyl transfer catalyst, attacking this intermediate to form a reactive acylpyridinium species, which is then rapidly trapped by the alcohol. EDC is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting EDC-urea byproduct is highly water-soluble and easily washed away, preventing tedious chromatographic separations.
Step-by-Step Methodology:
Preparation: Dissolve 2-(2,4-Dimethylquinolin-6-yl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.
Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes at room temperature to allow the formation of the active ester intermediate.
Nucleophilic Attack: Add the desired alcohol (e.g., Methanol or Ethanol) (1.5 eq).
Reaction: Stir at room temperature for 4–6 hours.
Validation Checkpoint: Confirm the disappearance of the starting material via LC-MS or TLC.
Post-Reaction Workflow & Aqueous Workup
The isolation of quinoline derivatives requires precise pH control during the aqueous workup. The following workflow illustrates the self-validating system required to isolate the pure ester.
Step-by-step experimental workflow for the isolation of the pure ester product.
Workup Causality (Critical Step):
During the workup of Protocol A, the crude mixture must be diluted with Ethyl Acetate and carefully neutralized with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8–9 .
Why? If the pH remains acidic (pH < 7), the quinoline nitrogen remains protonated as a water-soluble quinolinium salt. Attempting to extract the product at this stage will result in the ester remaining in the aqueous layer, leading to catastrophic yield loss. Basifying to pH 8–9 deprotonates the nitrogen, regenerating the neutral free base, which readily partitions into the organic Ethyl Acetate layer.
Quantitative Data Presentation
The table below summarizes the optimized parameters and expected outcomes for both esterification methodologies, providing a clear comparative baseline for process chemists.
Parameter
Protocol A: Fischer Esterification
Protocol B: Steglich Esterification
Reagents
MeOH (excess), H₂SO₄ (2.5 eq)
MeOH (1.5 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq)
Solvent
Methanol (Neat)
Dichloromethane (DCM)
Temperature
65 °C (Reflux)
20–25 °C (Room Temperature)
Reaction Time
8 – 12 hours
4 – 6 hours
Typical Yield
85 – 92%
75 – 85%
Crude Purity (LC-MS)
> 90%
> 95%
Scalability
Excellent (Multi-gram to Kilogram)
Moderate (Best for < 5 grams due to reagent cost)
Primary Byproducts
H₂O (drives equilibrium if not removed)
Water-soluble urea derivative
References
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from:[Link]
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from:[Link]
Wuts, P.G.M., & Greene, T.W. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
Method
Using 2-(2,4-Dimethylquinolin-6-yl)acetic acid as a building block in peptide coupling
Application Note & Protocol Strategic Incorporation of 2-(2,4-Dimethylquinolin-6-yl)acetic Acid into Peptide Scaffolds: A Guide to Synthesis and Characterization For: Researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Strategic Incorporation of 2-(2,4-Dimethylquinolin-6-yl)acetic Acid into Peptide Scaffolds: A Guide to Synthesis and Characterization
For: Researchers, scientists, and drug development professionals.
Abstract
The introduction of non-canonical amino acids and building blocks into peptides is a powerful strategy for modulating their pharmacological properties. This guide provides a comprehensive technical overview and detailed protocols for the utilization of 2-(2,4-Dimethylquinolin-6-yl)acetic acid as a novel building block in peptide synthesis. We will explore its unique structural features, outline robust solution-phase and solid-phase coupling methodologies, and address potential challenges to ensure successful incorporation into target peptide sequences. This document is intended to serve as a practical resource for researchers aiming to expand the chemical diversity of their peptide libraries.
Introduction: The Rationale for Quinoline-Containing Peptidomimetics
The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in a variety of biological interactions. Incorporating 2-(2,4-Dimethylquinolin-6-yl)acetic acid into a peptide sequence introduces a rigid, aromatic, and potentially coordinating group that can influence conformation, receptor binding, and metabolic stability. The dimethyl substitution pattern may further enhance binding affinity through hydrophobic interactions and protect the quinoline ring from oxidative metabolism. This building block, therefore, represents an attractive tool for the design of novel peptidomimetics with enhanced therapeutic potential.[]
Physicochemical Properties of 2-(2,4-Dimethylquinolin-6-yl)acetic acid
A thorough understanding of the physicochemical properties of a novel building block is paramount for successful synthesis. The following table summarizes the key characteristics of 2-(2,4-Dimethylquinolin-6-yl)acetic acid, based on its chemical structure.
Property
Value
Notes
Molecular Formula
C₁₃H₁₃NO₂
Molecular Weight
215.25 g/mol
Appearance
Off-white to pale yellow solid (predicted)
Solubility
Soluble in polar aprotic solvents (e.g., DMF, NMP, DMSO). Limited solubility in non-polar solvents and water.
The acetic acid moiety provides some polarity, while the quinoline ring is largely hydrophobic.
pKa of Carboxylic Acid
~4.5 (estimated)
Similar to other arylacetic acids.
Reactivity
The carboxylic acid is readily activated for amide bond formation. The quinoline nitrogen is weakly basic and generally does not interfere with standard coupling reactions.
Core Mechanism of Amide Bond Formation: The Role of HATU
For the incorporation of sterically demanding or novel building blocks like 2-(2,4-Dimethylquinolin-6-yl)acetic acid, a highly efficient coupling reagent is recommended.[2] We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for its rapid reaction kinetics and superior ability to suppress racemization.[3][4] The mechanism involves a two-stage process:
Activation: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
Coupling: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly forms a more stable and highly reactive OAt-active ester. This active ester is then readily attacked by the N-terminal amine of the peptide chain to form the desired amide bond.[3][5]
Caption: Mechanism of HATU-mediated peptide coupling.
Experimental Protocols
The following protocols are designed for the efficient incorporation of 2-(2,4-Dimethylquinolin-6-yl)acetic acid. All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for optimal results.[6]
Solution-Phase Peptide Coupling
This protocol is suitable for the synthesis of dipeptides or for fragment condensation.
Materials:
2-(2,4-Dimethylquinolin-6-yl)acetic acid (1.0 eq)
Amine component (e.g., an amino acid ester hydrochloride) (1.1 eq)
HATU (1.1 eq)
DIPEA (3.0 eq)
Anhydrous DMF (N,N-Dimethylformamide)
Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve 2-(2,4-Dimethylquinolin-6-yl)acetic acid and the amine component in anhydrous DMF.
Add DIPEA to the mixture and stir for 10 minutes at room temperature.
In a separate vial, dissolve HATU in a minimal amount of anhydrous DMF.
Add the HATU solution dropwise to the reaction mixture.
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[3]
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the building block into a growing peptide chain on a solid support using Fmoc chemistry.[7][8][9]
Materials:
Fmoc-protected amino acid-loaded resin
20% Piperidine in DMF (for Fmoc deprotection)
2-(2,4-Dimethylquinolin-6-yl)acetic acid (3-5 eq relative to resin loading)
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat for 5 minutes.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Pre-activation: In a separate vessel, dissolve 2-(2,4-Dimethylquinolin-6-yl)acetic acid (3-5 eq), HATU (3-5 eq), and DIPEA (6-10 eq) in anhydrous DMF. Allow this mixture to stand for 5-10 minutes.[6]
Coupling: Add the pre-activated solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.[10]
Post-Coupling Wash: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, a second coupling can be attempted. Alternatively, unreacted amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[10]
Proceed to the deprotection step for the next amino acid in the sequence.
Potential Challenges and Troubleshooting
The incorporation of bulky, non-canonical building blocks can sometimes present challenges.[][11][12]
Challenge
Potential Cause
Mitigation Strategy
Slow or Incomplete Coupling
Steric hindrance from the dimethylquinoline moiety. Peptide aggregation on the solid support.
Increase coupling time to 4 hours or perform a double coupling.[11] Consider using a more polar solvent mixture like DMF/NMP. For SPPS, a lower loading resin may improve efficiency.
Side Reactions
Guanidinylation of the N-terminal amine by excess HATU.
Use a slight excess (1.1-1.2 eq) of HATU in solution-phase. Ensure proper pre-activation time in SPPS to consume the HATU before adding to the resin.[3]
Purification Difficulties
Hydrophobicity of the quinoline group can lead to poor solubility of the final peptide or co-elution with byproducts.
Use a modified HPLC gradient with a stronger organic modifier (e.g., acetonitrile with 0.1% TFA) for purification.[13]
Characterization of the Final Peptide
The identity and purity of the final peptide containing the 2-(2,4-Dimethylquinolin-6-yl)acetic acid moiety should be confirmed using a combination of analytical techniques.[14][15][16]
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the final product.[13]
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, particularly to confirm the incorporation of the quinoline building block.
Conclusion
2-(2,4-Dimethylquinolin-6-yl)acetic acid is a valuable building block for the synthesis of novel peptidomimetics. By employing robust coupling reagents like HATU and following optimized protocols, researchers can successfully incorporate this moiety into their target sequences. Careful monitoring of the reaction progress and awareness of potential challenges are key to achieving high yields and purity. The methodologies outlined in this guide provide a solid foundation for the exploration of quinoline-containing peptides in drug discovery and chemical biology.
References
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
PMC. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved from [Link]
CSBio. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
RSC Publishing. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
ASM Journals. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
ACS. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. Retrieved from [Link]
Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
Bio-synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
Introduction: The Strategic Role of Quinolin-6-yl Acetic Acid in Drug Design
An Application Note by a Senior Application Scientist Quinolin-6-yl acetic acid (CAS 5622-34-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. Its unique architecture—a lipo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note by a Senior Application Scientist
Quinolin-6-yl acetic acid (CAS 5622-34-4) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. Its unique architecture—a lipophilic, electron-deficient quinoline ring coupled with a flexible, reactive acetic acid moiety—makes it a privileged scaffold for synthesizing c-Met receptor tyrosine kinase inhibitors[1] and SERCA2a activators[2].
When derivatizing this molecule, chemists must navigate the inherent chemoselectivity challenges posed by its bifunctional nature. The carboxylic acid is the primary site for esterification and amidation, but the basic quinoline nitrogen (pKa ~4.9) acts as an electronic sink and a potential site for unwanted protonation or alkylation. This guide details the optimal, field-proven reaction conditions for derivatizing quinolin-6-yl acetic acid, focusing on causality, stoichiometric precision, and self-validating workup procedures.
Mechanistic Considerations & Causality in Reaction Design
Before executing any protocol, it is critical to understand the physicochemical behavior of the quinoline scaffold under different reaction conditions:
The "Acid Sink" Effect: In acid-catalyzed reactions (e.g., Fischer esterification), the quinoline nitrogen rapidly protonates to form a quinolinium salt. This consumes exactly one equivalent of the acid catalyst. Therefore, >1 equivalent of strong acid is mandatory to maintain the catalytic cycle[3].
Base Selection in Amidation: During peptide-type coupling (e.g., HATU or EDC), the quinoline nitrogen is generally unreactive toward electrophiles. However, if the starting material is supplied as a hydrochloride salt, an additional equivalent of a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) must be added to liberate the carboxylic acid without competing for the activated ester[4].
Workup Dynamics: The product will possess a basic nitrogen. Acidic aqueous workups will trap the product in the aqueous layer. All workups must conclude with a mild basic wash (e.g., saturated NaHCO₃, pH ~8) to ensure the product is fully free-based and partitions into the organic phase.
Visualizing the Derivatization Workflow
The following diagram outlines the divergent synthetic pathways for functionalizing the acetic acid moiety.
Figure 1: Divergent derivatization pathways for quinolin-6-yl acetic acid.
Experimental Protocols
Protocol A: High-Yield Fischer Esterification (Synthesis of Methyl/Ethyl Esters)
This method is highly scalable and ideal for generating early-stage intermediates or prodrugs[3].
Reagents & Scale:
Quinolin-6-yl acetic acid: 10.0 g (53.4 mmol)
Anhydrous Methanol (or Ethanol): 100 mL
Concentrated H₂SO₄: 2.5 mL (~45 mmol)
Step-by-Step Methodology:
Suspension: Suspend the starting material in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. Causality: The reaction is exothermic. The suspension will clear as the quinoline nitrogen protonates, increasing solubility.
Reflux: Heat the mixture to reflux (65 °C for MeOH) for 3 to 4 hours.
Validation Check: Monitor via LC-MS. The starting material peak (m/z 188 [M+H]+) should completely shift to the ester product (m/z 202 [M+H]+ for methyl ester).
Concentration: Cool to room temperature and remove 80% of the methanol under reduced pressure.
Free-Basing Workup (Critical): Dilute the crude residue with Dichloromethane (DCM, 100 mL). Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: This neutralizes the sulfuric acid and deprotonates the quinolinium ion, forcing the neutral ester into the DCM layer.
Isolation: Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the ester as a solid.
Protocol B: HATU-Mediated Amidation
For synthesizing complex APIs, HATU provides superior coupling kinetics, especially for sterically hindered secondary amines[4].
Pre-Activation: Dissolve quinolin-6-yl acetic acid and HATU in anhydrous DMF under an inert atmosphere (N₂).
Base Addition: Add DIPEA and stir at room temperature for 10 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-7-azabenzotriazol-1-yl active ester. The solution will typically turn a deep yellow/orange.
Coupling: Add the target amine. Stir at room temperature for 2–4 hours.
Validation Check: TLC (DCM:MeOH 9:1) or LC-MS to confirm the disappearance of the active ester.
DMF-Stripping Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (EtOAc, 3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality: LiCl drastically increases the polarity of the aqueous layer, effectively pulling the DMF out of the organic phase—a critical step to avoid high-vacuum distillation.
Final Wash: Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Protocol C: EDC/HOBt-Mediated Amidation
When scaling up, the urea byproduct of HATU can be difficult to remove. EDC/HOBt is preferred for larger scales because its byproducts are entirely water-soluble[3][5].
Step-by-Step Methodology:
Combine quinolin-6-yl acetic acid (1.0 eq), target amine (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in DCM (0.1 M).
Add DIPEA (3.0 eq) and stir at room temperature for 12–16 hours.
Workup: Wash the DCM layer directly with water (2x), saturated NaHCO₃ (1x), and brine (1x). The EDC-urea byproduct partitions cleanly into the water washes.
Quantitative Data Summary
The table below synthesizes the optimal parameters for the derivatization of quinolin-6-yl acetic acid based on the protocols described above.
Mild conditions; ideal for acid-sensitive functional groups.
HATU Amidation
Amine, HATU
DIPEA (3.0 eq)
DMF
RT
2–4 h
80–95%
Rapid kinetics; highly effective for sterically hindered amines.
EDC/HOBt Amidation
Amine, EDC·HCl, HOBt
DIPEA (3.0 eq)
DCM or DMF
RT
12–16 h
75–90%
Byproducts are water-soluble; excellent for large-scale API synthesis.
References
SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications
Source: PubMed Central (PMC) / NIH
URL:[Link]
Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor
Source: PubMed Central (PMC) / NIH
URL:[Link]
AU 2008254588 B2 - Modulators of Kinase Activity
Source: Australian Patent Office / Google Patents
URL
Application Note: Preparation of Metal Complexes using 2-(2,4-Dimethylquinolin-6-yl)acetic Acid Ligands
Executive Summary This application note details the synthesis, characterization, and complexation of 2-(2,4-Dimethylquinolin-6-yl)acetic acid , a bidentate ligand offering a unique coordination environment combining a he...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis, characterization, and complexation of 2-(2,4-Dimethylquinolin-6-yl)acetic acid , a bidentate ligand offering a unique coordination environment combining a heterocyclic nitrogen donor and a carboxylate oxygen donor. Quinoline derivatives are privileged scaffolds in medicinal chemistry, known for their broad-spectrum biological activities, including antibacterial, antifungal, and anticancer properties.
The protocols herein describe the de novo synthesis of the ligand via the Combes quinoline method and its subsequent coordination to transition metals (Cu(II), Co(II), Ni(II), Zn(II)). These complexes are designed to enhance lipophilicity and bioactivity compared to the free ligand, leveraging the concept of chelation to facilitate transport across cell membranes.
Ligand Chemistry & Design
The ligand, 2-(2,4-Dimethylquinolin-6-yl)acetic acid , features a quinoline core substituted with methyl groups at the 2- and 4-positions to increase lipophilicity and steric bulk, potentially reducing metabolic degradation. The acetic acid moiety at the 6-position serves as the primary anionic anchor for metal ions.
Coordination Modes
Upon deprotonation, the ligand (
) typically coordinates to metal ions () in a bidentate manner or acts as a bridging ligand in polymeric structures.
Monodentate : Coordination via carboxylate oxygen only.
Bidentate Chelation : Coordination via the Quinoline Nitrogen (
) and one Carboxylate Oxygen (), forming a stable chelate ring.
Bridging : Carboxylate bridging between two metal centers.
Protocol A: Ligand Synthesis
Objective: Synthesis of 2-(2,4-Dimethylquinolin-6-yl)acetic acid via Combes Quinoline Synthesis.
Reaction Scheme
The synthesis involves the condensation of 4-aminophenylacetic acid with acetylacetone (2,4-pentanedione) under acidic conditions.
The prepared metal complexes are significant in drug development due to the Overtone Concept of Cell Permeability :
Lipophilicity : Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring system. This increases the lipophilic character of the complex.
Penetration : Enhanced lipophilicity facilitates passage through the lipid bilayer of bacterial or fungal cell membranes.
Mechanism : Once inside, the complex may release the metal ion to disrupt enzymatic pathways or the ligand itself may act as a pharmacophore (e.g., DNA intercalation via the quinoline ring).
Target Pathogens:
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Candida albicans (Fungal)
Troubleshooting & Optimization
Low Yield : Ensure the pH is strictly controlled during complexation. If pH is too low, the carboxylate won't coordinate; if too high, metal hydroxides may precipitate.
Solubility Issues : If the ligand is insoluble in ethanol, use a DMF/Ethanol mixture (1:4).
Oily Products : If the complex separates as an oil, triturating with diethyl ether or petroleum ether often induces crystallization.
References
Ref-1 : Bedair, A. H., et al. "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity."[2] Acta Pharmaceutica, 2006, 56, 11-20.
Ref-2: Meth-Cohn, O., & Narine, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 1978.
Ref-3 : Taha, A., et al. "Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives." Journal of Heterocyclic Chemistry, 2019. (General Quinoline-Acetic Acid Protocols).[4][6]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of dimethylquinoline acetic acid derivatives , a privileged scaffold in medicinal chemistry known for antibacterial (DNA gyrase inhibition) and anti-inflammatory activities.
Leveraging Microwave-Assisted Organic Synthesis (MAOS) , this guide transitions from classical heating methods—often requiring 6–12 hours of reflux—to an accelerated 5–10 minute irradiation protocol. The methodology emphasizes Green Chemistry principles, utilizing solid acid catalysts (Montmorillonite K-10) and solvent-free or aqueous conditions to maximize Atom Economy and minimize waste.
Scientific Basis & Mechanism[1][2]
The Microwave Advantage
Classical quinoline synthesis (e.g., Friedländer, Combes) relies on conductive heating, which is slow and creates thermal gradients. Microwave irradiation interacts directly with the dipole moments of polar reagents (dielectric heating), causing rapid molecular rotation and internal heat generation.
Non-thermal Effects: The specific alignment of polar transition states (e.g., the zwitterionic intermediate in cyclization) with the oscillating electric field lowers the activation energy (
).
Superheating: Solvents can reach temperatures well above their boiling points in sealed vessels, accelerating rate-determining steps like dehydration.
Reaction Pathway: Modified Friedländer Annulation
The core protocol utilizes a Modified Friedländer Annulation between 2-aminoacetophenone and an active methylene compound (e.g., ethyl acetoacetate).
Mechanism:
Activation: The carbonyl oxygen of the
-keto ester is activated by the solid acid catalyst (Montmorillonite K-10).
Imine Formation: The amine group of 2-aminoacetophenone attacks the ketone carbonyl, forming a Schiff base intermediate.
Cyclization: Intramolecular aldol-type condensation occurs between the acetyl methyl group and the ester carbonyl.
Aromatization: Rapid dehydration (facilitated by MW heating) yields the stable quinoline aromatic system.
Equipment & Reagents
Component
Specification
Purpose
Microwave Reactor
Monomode or Multimode (e.g., CEM Discover, Anton Paar)
Precise control of Power (W), Temp (°C), and Pressure.
Reaction Vessel
10 mL or 35 mL Borosilicate glass vial
High-pressure tolerance (up to 20 bar).
Catalyst
Montmorillonite K-10 Clay
Eco-friendly solid acid catalyst; reusable.
Reagent A
2-Aminoacetophenone (>98%)
Nitrogen source/scaffold precursor.
Reagent B
Ethyl Acetoacetate (>99%)
Carbonyl source for cyclization.
Solvent
Ethanol (Abs.) or Solvent-Free
Reaction medium (Ethanol couples well with MW).
Experimental Protocols
Protocol A: Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate
This step constructs the core quinoline skeleton.
Preparation: In a 10 mL microwave process vial, mix 2-Aminoacetophenone (1.0 mmol, 135 mg) and Ethyl Acetoacetate (1.0 mmol, 130 mg) .
Cause: Catalyst deactivation (water poisoning) or insufficient power.
Solution: Activate K-10 clay by heating at 100°C for 1 hour before use. Increase MW hold time by 2-minute increments.
Issue 2: Pressure Spikes
Cause: Solvent superheating or decarboxylation.
Solution: Use a vessel with a higher headspace (e.g., 35 mL vial for a 5 mL reaction). Ensure the "Pre-stir" option is enabled to prevent hot spots.
Issue 3: Impurity Formation (Darkening)
Cause: Thermal degradation at >160°C.
Solution: Reduce temperature to 110°C and extend time. Use "PowerMax" or "Simultaneous Cooling" features if available to cool the vessel while maintaining high energy input.
Biological Context (Signaling Pathway)
Quinoline acetic acid derivatives often target bacterial DNA replication machinery or inflammatory pathways.
[4][7][8]
References
Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Application Notes. Retrieved from
Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave irradiation. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health (PMC). Retrieved from
Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. MDPI Molecules. Retrieved from
One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. Retrieved from
Handling and storage protocols for light-sensitive quinoline compounds
Anwendungshinweise und Protokolle für den Umgang mit und die Lagerung von lichtempfindlichen Chinolinverbindungen Verfasser: Dr. Eva Schneider, Leitende Anwendungswissenschaftlerin Datum: 3.
Author: BenchChem Technical Support Team. Date: March 2026
Anwendungshinweise und Protokolle für den Umgang mit und die Lagerung von lichtempfindlichen Chinolinverbindungen
Verfasser: Dr. Eva Schneider, Leitende Anwendungswissenschaftlerin
Datum: 3. März 2026
Dokument-ID: AN-QC-2026-001
Zusammenfassung
Diese Anwendungshinweise bieten ein umfassendes Protokoll für den sicheren Umgang und die optimale Lagerung von lichtempfindlichen Chinolinverbindungen. Chinolinderivate sind in der pharmazeutischen Entwicklung von entscheidender Bedeutung, ihre Anfälligkeit für Photodegradation erfordert jedoch strenge Protokolle, um ihre Stabilität, Wirksamkeit und Sicherheit zu gewährleisten. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreibt die zugrunde liegenden Mechanismen des Lichtabbaus, detaillierte Verfahren für den Umgang und die Lagerung sowie Methoden zur Stabilitätsbewertung.
Einleitung: Die Bedeutung des richtigen Umgangs
Chinolin und seine Derivate sind eine Klasse von heterocyclischen aromatischen Verbindungen, die den Kern vieler pharmazeutischer Wirkstoffe (APIs) bilden. Ihre breite Anwendung ist auf ihre vielfältigen biologischen Aktivitäten zurückzuführen. Viele Chinolinverbindungen sind jedoch von Natur aus photosensitiv und können bei Lichteinwirkung, insbesondere bei UV- und blauer Wellenlänge, abgebaut werden.[1][2] Dieser als Photodegradation bekannte Prozess kann zu einem Verlust der Wirksamkeit, veränderten pharmakokinetischen Profilen und der Bildung potenziell toxischer Abbauprodukte führen.[2] Daher ist die Einhaltung strenger Handhabungs- und Lagerungsprotokolle nicht nur eine Frage der guten Laborpraxis, sondern eine entscheidende Komponente zur Gewährleistung der Integrität der Forschung und der Sicherheit von pharmazeutischen Produkten. Verfärbungen, typischerweise eine Gelb- und dann Braunfärbung, sind ein häufiger Indikator für den Abbau von Chinolinverbindungen.[3]
Mechanismen der Photodegradation von Chinolin
Die Photodegradation von Chinolinverbindungen wird durch die Absorption von Lichtenergie eingeleitet, die das Molekül in einen angeregten Zustand versetzt. Dieser angeregte Zustand kann dann mehrere chemische Reaktionen durchlaufen, die zu einem Abbau führen. Die primären Mechanismen umfassen Photooxidation und photolytische Spaltung.
Bei der Photooxidation greifen reaktive Sauerstoffspezies (ROS) wie Superoxidradikale (O₂⁻) und Hydroxylradikale (•OH) das Chinolinmolekül an. Studien haben gezeigt, dass Superoxidradikale vorwiegend den Pyridinring von Chinolin angreifen, was zur Bildung von 2-Aminobenzaldehyd, 2-Chinolinon und 4-Chinolinon führt.[4][5][6] Hydroxylradikale tragen in geringerem Maße durch Angriff auf den Benzolring zur Bildung von 5-Hydroxychinolin bei.[4][5][6] Der pH-Wert der Lösung kann die Geschwindigkeit des Photoabbaus erheblich beeinflussen; beispielsweise ist der Abbau von Chinolin bei pH 4,5 schneller als bei pH 7,0.[3]
Die folgende Abbildung veranschaulicht die allgemeinen Wege des Photoabbaus von Chinolin.
Abbildung 1: Vereinfachtes Diagramm der Photodegradationswege von Chinolin.
Protokolle für die Handhabung und Lagerung
Um die Integrität lichtempfindlicher Chinolinverbindungen zu erhalten, müssen alle Expositionen gegenüber Umgebungs- und künstlichem Licht minimiert werden.
Allgemeine Handhabungspraktiken
Arbeiten Sie bei gedämpftem Licht: Führen Sie alle Manipulationen von festen und gelösten Chinolinverbindungen in einem Bereich mit gedämpftem Licht durch. Verwenden Sie nach Möglichkeit bernsteinfarbenes oder rotes Licht, da Lichter mit längerer Wellenlänge (über 500 nm) weniger schädlich sind.[2]
Verwenden Sie geeignete Behälter: Verwenden Sie immer bernsteinfarbene Glasfläschchen oder undurchsichtige Behälter, um die Verbindungen vor Lichteinwirkung zu schützen.[1][7] Für äußerst empfindliche Verbindungen sollten die Fläschchen zusätzlich mit Aluminiumfolie umwickelt werden.[2][7]
Minimieren Sie die Expositionszeit: Planen Sie die Experimente so, dass die Zeit, in der die Verbindungen dem Licht ausgesetzt sind, minimiert wird. Bereiten Sie Lösungen unmittelbar vor der Verwendung frisch zu.
Inerte Atmosphäre: Bei Verbindungen, die auch oxidationsempfindlich sind, sollten die Lösungen unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) hergestellt und gelagert werden, um sowohl Photooxidation als auch chemische Oxidation zu verhindern.[1]
Lagerungsprotokolle
Die richtigen Lagerbedingungen sind entscheidend für die Langzeitstabilität. Die Lagerung sollte auf der Grundlage der physikalisch-chemischen Eigenschaften der Verbindung und des Lösungszustands (fest oder in Lösung) optimiert werden.
Tabelle 1: Empfohlene Lagerbedingungen für Chinolinverbindungen
Zustand
Temperatur
Luftfeuchtigkeit
Lichtschutz
Anmerkungen
Fest (Pulver)
2–8 °C (gekühlt)
<40 % RH (mit Trockenmittel)
In bernsteinfarbenen Fläschchen in einem dunklen Schrank oder einer Box lagern.
Niedrigere Temperaturen verlangsamen die thermische Zersetzung.
-20 °C (gefroren)
So niedrig wie möglich
Wie oben
Für die Langzeitlagerung. Vor dem Öffnen auf Raumtemperatur erwärmen, um Kondensation zu vermeiden.[8]
In Lösung (Stammlösungen)
-20 °C oder -80 °C
Nicht anwendbar
In bernsteinfarbenen Fläschchen oder mit Folie umwickelten Röhrchen lagern.
Das Einfrieren verlangsamt die Abbauraten erheblich. Vermeiden Sie wiederholte Gefrier-Tau-Zyklen.
In Lösung (Arbeitslösungen)
2–8 °C
Nicht anwendbar
Während des Gebrauchs vor direktem Licht schützen.
Nur für die kurzfristige Lagerung (Stunden bis Tage). Die Stabilität sollte validiert werden.
Experimentelle Protokolle: Stabilitätsbewertung
Um die Stabilität einer neuen oder selten verwendeten Chinolinverbindung zu gewährleisten, wird eine erzwungene Abbaustudie empfohlen. Dieses Verfahren, das den Richtlinien der International Council for Harmonisation (ICH) Q1B entspricht, hilft, die Lichtempfindlichkeit der Verbindung zu verstehen und stabilitätsanzeigende Analysemethoden zu entwickeln.[9][10][11][12][13]
Protokoll 1: Photostabilitätsstudie mit erzwungenem Abbau
Dieses Protokoll beschreibt einen systematischen Ansatz zur Bewertung der Photostabilität einer Chinolinverbindung.[11][13]
Probenvorbereitung:
Bereiten Sie eine Stammlösung der Chinolinverbindung in einem geeigneten Lösungsmittel (z. B. Wasser, Acetonitril oder eine Mischung) in einer bekannten Konzentration (z. B. 1 mg/ml) vor.[3]
Übertragen Sie Aliquots der Lösung in chemisch inerte, transparente Behälter (z. B. Quarzfläschchen).
Bereiten Sie eine Kontrollprobe vor, indem Sie ein identisches Fläschchen vollständig in Aluminiumfolie einwickeln.
Lichtexposition:
Setzen Sie die Proben und die Kontrollprobe einer Lichtquelle aus, die den ICH Q1B-Richtlinien entspricht. Die Gesamtexposition sollte nicht weniger als 1,2 Millionen Luxstunden sichtbares Licht und eine integrierte Nahinfrarot-Ultraviolettenergie von nicht weniger als 200 Wattstunden/Quadratmeter betragen.[11][13]
Eine geeignete Temperaturkontrolle sollte beibehalten werden, um sicherzustellen, dass der beobachtete Abbau nicht auf thermische Effekte zurückzuführen ist.
Probenanalyse:
Analysieren Sie die belichteten Proben und die Kontrollprobe zu festgelegten Zeitpunkten mit einer stabilitätsanzeigenden HPLC-Methode (siehe Protokoll 2).
Berechnen Sie den prozentualen Abbau und identifizieren Sie alle wichtigen Abbauprodukte durch Vergleich der Chromatogramme.
Die folgende Abbildung zeigt den experimentellen Arbeitsablauf für eine Photostabilitätsstudie.
Abbildung 2: Arbeitsablauf für eine Photostabilitätsstudie mit erzwungenem Abbau.
Protokoll 2: Stabilitätsanzeigende HPLC-Methode
Eine validierte HPLC-Methode ist entscheidend, um die Ausgangsverbindung von ihren Abbauprodukten zu trennen und zu quantifizieren.
Mobile Phase: Eine Gradientenelution mit einer Mischung aus einem wässrigen Puffer (z. B. Phosphatpuffer) und einem organischen Lösungsmittel (z. B. Acetonitril oder Methanol) ist typisch.[14] Für MS-kompatible Methoden sollte der Puffer durch eine flüchtige Säure wie Ameisensäure ersetzt werden.[15]
Detektion: UV-Detektor, eingestellt auf die maximale Absorptionswellenlänge (λmax) der Chinolinverbindung. Ein Photodiodenarray-Detektor (PDA) wird empfohlen, um die Peak-Reinheit zu bewerten und die Spektren von Abbauprodukten zu erhalten.
Methodenvalidierung:
Die HPLC-Methode sollte validiert werden, um sicherzustellen, dass sie genau, präzise, spezifisch, linear und robust ist.
Die Spezifität wird nachgewiesen, indem gezeigt wird, dass die Abbauprodukte die Quantifizierung der Ausgangsverbindung nicht beeinträchtigen.[3]
Schlussfolgerung
Die Lichtempfindlichkeit von Chinolinverbindungen ist ein kritischer Faktor, der während ihres gesamten Lebenszyklus, von der frühen Forschung bis zur endgültigen Produktformulierung, berücksichtigt werden muss. Durch die Implementierung der in diesen Anwendungshinweisen beschriebenen robusten Handhabungs- und Lagerungsprotokolle können Forscher und Entwickler die Integrität, Wirksamkeit und Sicherheit dieser wichtigen pharmazeutischen Bausteine gewährleisten. Die proaktive Bewertung der Photostabilität durch erzwungene Abbaustudien ist ein wesentlicher Bestandteil eines erfolgreichen Arzneimittelentwicklungsprogramms.
Referenzen
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Verfügbar unter: [Link]
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Pharmaffiliates. Verfügbar unter: [Link]
Understanding ICH Photostability Testing. Q-Lab. Verfügbar unter: [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Verfügbar unter: [Link]
Q1B Photostability Testing of New Drug Substances and Products. FDA. Verfügbar unter: [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Verfügbar unter: [Link]
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. Verfügbar unter: [Link]
Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. OSTI.GOV. Verfügbar unter: [Link]
Photocatalytic degradation of quinoline in aqueous TiO2 suspension | Request PDF. ResearchGate. Verfügbar unter: [Link]
Salem, M. A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461. Verfügbar unter: [Link]
Zhang, X., et al. (2022). Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses. Journal of Analytical Methods in Chemistry. Verfügbar unter: [Link]
Guidelines for Safe Laboratory Practices. NextGen Protocols. Verfügbar unter: [Link]
Chu, C., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4192. Verfügbar unter: [Link]
Which Laboratory Tests Require Special Handling? Specimen Handling & Lab Setup Guide. Avero Diagnostics. Verfügbar unter: [Link]
Protection of Light Sensitive Products. Pharmaguideline. Verfügbar unter: [Link]
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Verfügbar unter: [Link]
Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 433-437. Verfügbar unter: [Link]
Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. Verfügbar unter: [Link]
Application Note: Strategic Solvent Selection for the Recrystallization of 2-(2,4-Dimethylquinolin-6-yl)acetic Acid
An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction: The Critical Role of Recrystallization in API Purification Recrystallization remains the cornerstone of purification for smal...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Critical Role of Recrystallization in API Purification
Recrystallization remains the cornerstone of purification for small-molecule active pharmaceutical ingredients (APIs) and their intermediates in the pharmaceutical industry. Its efficacy is not merely in the removal of impurities but also in the control of critical quality attributes such as crystal form (polymorphism), particle size distribution, and bulk density. The selection of an appropriate solvent system is the most critical parameter governing the success of a recrystallization process, directly impacting yield, purity, and the physical properties of the final product.
This application note provides a comprehensive guide to the systematic selection of a solvent system for the recrystallization of 2-(2,4-Dimethylquinolin-6-yl)acetic acid, a heterocyclic carboxylic acid with a moderately complex molecular structure. The principles and protocols detailed herein are designed to be broadly applicable to other quinoline derivatives and aromatic carboxylic acids encountered in drug development.
Theoretical Framework: Principles of Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling. Key factors to consider when selecting a solvent include:
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. 2-(2,4-Dimethylquinolin-6-yl)acetic acid possesses both a large, relatively nonpolar aromatic quinoline core and a highly polar carboxylic acid group. This amphiphilic nature suggests that solvents of intermediate polarity or binary solvent systems (a "solvent" and an "anti-solvent") may be most effective.
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature range for solubility but low enough to be easily removed from the crystals during drying. A boiling point between 60°C and 120°C is often ideal.
Inertness: The solvent must not react with the compound being purified.
Impurity Profile: The solvent should either be a very poor solvent for the impurities, allowing them to be filtered off from the hot solution, or a very good solvent, keeping them dissolved in the mother liquor after the desired compound has crystallized.
Safety and Environmental Considerations: The toxicity, flammability, and environmental impact of the solvent are critical considerations, especially for process scale-up.
A systematic solvent screening is the most reliable method to identify an optimal solvent or solvent system. This is typically performed on a small scale (10-50 mg of compound).
Materials and Equipment
2-(2,4-Dimethylquinolin-6-yl)acetic acid (crude)
Test tubes or small vials (e.g., 13x100 mm)
Heating block or water bath with temperature control
Preparation: Place approximately 20 mg of the crude 2-(2,4-Dimethylquinolin-6-yl)acetic acid into each of a series of labeled test tubes.
Initial Solubility at Room Temperature: To each tube, add the candidate solvent dropwise (e.g., 0.1 mL at a time) while vortexing. Observe the solubility at room temperature. An ideal solvent will show poor solubility at this stage.
Solubility at Elevated Temperature: If the compound is not fully dissolved, heat the suspension in a controlled manner (e.g., in a heating block set to a temperature just below the solvent's boiling point). Continue adding the solvent dropwise until the solid is completely dissolved. Record the volume of solvent required.
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.
Cooling in Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Observation and Evaluation: Observe the quantity and quality of the crystals formed. A successful recrystallization will yield a significant amount of crystalline solid.
Isolation and Drying (Optional for Screening): The crystals can be isolated by filtration, washed with a small amount of cold solvent, and dried to estimate the recovery.
Interpretation of Screening Results
The results from the solvent screening can be tabulated to facilitate comparison.
Table 1: Hypothetical Solvent Screening Results for 2-(2,4-Dimethylquinolin-6-yl)acetic Acid
Solvent
Polarity Index
Boiling Point (°C)
Solubility at 25°C
Solubility at 70°C
Crystal Formation upon Cooling
Remarks
Water
10.2
100
Insoluble
Insoluble
None
Too polar.
Ethanol
5.2
78
Sparingly Soluble
Soluble
Slow, small needles
Potential candidate.
Isopropanol
4.3
82
Sparingly Soluble
Soluble
Good yield, well-formed crystals
Promising Candidate.
Acetone
5.1
56
Soluble
Very Soluble
Poor recovery
Too good a solvent at low temp.
Ethyl Acetate
4.4
77
Sparingly Soluble
Soluble
Oiled out initially
Not ideal as a single solvent.
Toluene
2.4
111
Insoluble
Sparingly Soluble
Poor recovery
Not polar enough.
Acetonitrile
5.8
82
Sparingly Soluble
Soluble
Good yield, fine needles
Promising Candidate.
Dichloromethane
3.1
40
Soluble
N/A
-
Too low boiling point.
Based on these hypothetical results, isopropanol and acetonitrile appear to be the most promising single solvents for further optimization.
Visualization of the Decision-Making Workflow
The process of selecting a suitable solvent can be visualized as a decision tree, guiding the researcher through a logical progression of steps.
Caption: Protocol for recrystallization using a binary solvent system.
Conclusion
The successful recrystallization of 2-(2,4-Dimethylquinolin-6-yl)acetic acid, like any API, is fundamentally dependent on a rational, systematic approach to solvent selection. By combining theoretical principles with empirical small-scale screening, researchers can efficiently identify optimal conditions that maximize both purity and yield. The protocols outlined in this note provide a robust framework for achieving this critical purification step in the drug development pipeline.
References
"Recrystallization." University of California, Los Angeles (UCLA) Chemistry and Biochemistry. [Link]
"Recrystallization." Organic Chemistry at CU Boulder. [Link]
Technical Notes & Optimization
Troubleshooting
Removing unreacted starting materials from 2-(2,4-Dimethylquinolin-6-yl)acetic acid
This guide is intended for researchers, scientists, and drug development professionals who are working with 2-(2,4-Dimethylquinolin-6-yl)acetic acid and need to remove unreacted starting materials and other impurities. T...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals who are working with 2-(2,4-Dimethylquinolin-6-yl)acetic acid and need to remove unreacted starting materials and other impurities. This document provides troubleshooting advice and frequently asked questions to address common purification challenges.
Introduction to Purification Challenges
The synthesis of 2-(2,4-Dimethylquinolin-6-yl)acetic acid, often proceeding through variations of the Combes or Doebner-von Miller reactions, can result in a crude product contaminated with unreacted starting materials and side products.[1][2][3][4][5][6][7] The most common starting materials for these syntheses include a substituted aniline and a β-diketone (like acetylacetone) or an α,β-unsaturated carbonyl compound.[1][2][3][4][5][6][7] Consequently, the primary impurities are often residual aniline derivatives (basic) and neutral carbonyl compounds.
The acidic nature of the target compound, due to its carboxylic acid functional group, is the key to its separation from these common impurities. This guide will focus on leveraging this property through techniques such as liquid-liquid extraction, recrystallization, and column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-(2,4-Dimethylquinolin-6-yl)acetic acid.
Problem 1: My final product is an oil and will not crystallize.
This is a common issue when residual impurities are present, disrupting the crystal lattice formation of the desired product.
Root Cause Analysis:
Residual Solvents: Trapped solvent molecules from the reaction or workup can prevent solidification.
Unreacted Starting Materials: The presence of unreacted aniline or carbonyl compounds can act as an oily impurity.
Side Products: Isomeric or polymeric side products formed during the reaction can also inhibit crystallization.
Solutions:
High-Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating.
Liquid-Liquid Extraction: This is the most effective method to remove basic and neutral impurities from your acidic product.[8][9][10][11]
Principle: By manipulating the pH of the aqueous phase, the acidic product can be selectively moved between an organic and an aqueous layer, leaving behind neutral and basic impurities.[8][9][10][11]
Step-by-Step Protocol:
Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Transfer the solution to a separatory funnel.
Add an equal volume of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
Drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the product.
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
Cool the combined aqueous layers in an ice bath and acidify with a dilute acid, such as 1 M hydrochloric acid (HCl), until the product precipitates out as a solid. Monitor the pH with litmus paper or a pH meter.
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Recrystallization: If the product is still oily after extraction, a carefully chosen solvent system for recrystallization can yield a crystalline solid.
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinoline derivatives, common recrystallization solvents include ethanol, methanol, acetone, or mixtures with water.[12][13][14][15] A two-solvent system, such as dichloromethane/hexane or ethyl acetate/heptane, can also be effective.[12][13][16]
General Protocol (Two-Solvent System):
Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature.
Slowly add a "poor" solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy.
Add a few drops of the "good" solvent back until the solution is clear again.
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
Collect the crystals by vacuum filtration.
Problem 2: TLC analysis of my product shows multiple spots.
This indicates the presence of impurities. The relative position of the spots can give clues as to their identity.
Analysis:
Spots with lower Rf than the product: These are likely more polar impurities.
Spots with higher Rf than the product: These are likely less polar impurities, such as unreacted neutral starting materials.
A spot that streaks: This could indicate a very polar compound, like a salt, or that the TLC plate is overloaded.
Solutions:
Liquid-Liquid Extraction: As detailed in Problem 1, this is highly effective for removing both basic (aniline derivatives) and neutral impurities.
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[17]
Principle: A mixture is passed through a column packed with a stationary phase (e.g., silica gel). A mobile phase (solvent) is then passed through the column, and compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Step-by-Step Protocol:
Choose a Solvent System (Mobile Phase): Use TLC to determine an appropriate solvent system. A good starting point for acidic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to keep the product protonated and prevent streaking on the silica gel. Aim for an Rf value of 0.2-0.4 for your product.
Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel.
Elute the Column: Pass the mobile phase through the column and collect fractions.
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain your purified product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: The yield of my purified product is very low.
Low yield can result from several factors during the purification process.
Possible Causes and Solutions:
Incomplete Extraction:
Ensure Proper pH: When extracting into the aqueous basic solution, ensure the pH is sufficiently high to deprotonate the carboxylic acid completely. Conversely, during precipitation, ensure the pH is low enough to fully protonate the carboxylate.
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[18]
Loss During Recrystallization:
Use Minimal Hot Solvent: When dissolving your compound for recrystallization, use the minimum amount of hot solvent necessary to fully dissolve it. Using too much will result in a lower recovery of the product upon cooling.
Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
Product Adsorption on Silica Gel:
Add Acetic Acid to Mobile Phase: For column chromatography of carboxylic acids, adding a small amount (0.5-1%) of acetic acid to the mobile phase can prevent the product from irreversibly sticking to the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted aniline starting material?
A1: The most efficient method is acid-base liquid-liquid extraction. The aniline is basic and will be protonated and extracted into an aqueous acidic layer (e.g., 1 M HCl), while your acidic product remains in the organic layer. Alternatively, during the basic extraction of your product into an aqueous layer, the neutral form of the aniline will remain in the organic layer.
Q2: Can I use recrystallization as the sole purification method?
A2: It depends on the nature and amount of the impurities. If the impurities are present in small quantities and have significantly different solubilities from your product in a particular solvent, recrystallization can be effective. However, for removing larger quantities of structurally similar impurities, a combination of liquid-liquid extraction and/or column chromatography followed by recrystallization is often necessary for achieving high purity.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should:
Completely dissolve your compound at its boiling point.
Have very low solubility for your compound at low temperatures (e.g., in an ice bath).
Either dissolve impurities well at all temperatures or not dissolve them at all.
Be chemically inert towards your compound.
Have a relatively low boiling point for easy removal.
It is often necessary to test several solvents or solvent mixtures on a small scale to find the optimal system.[12][13][14]
Q4: My compound is a solid but appears discolored. What should I do?
A4: Discoloration often indicates the presence of minor, highly colored impurities.
Recrystallization: This is often the best first step. The colored impurities may remain in the mother liquor.
Charcoal Treatment: If recrystallization alone is insufficient, you can try treating a hot solution of your compound with a small amount of activated charcoal before filtering and allowing it to crystallize. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 2-(2,4-Dimethylquinolin-6-yl)acetic acid.
Caption: A typical purification workflow for 2-(2,4-Dimethylquinolin-6-yl)acetic acid.
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved February 20, 2024, from [Link]
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved February 20, 2024, from [Link]
Doebner-Miller reaction and applications. (2018, March 26). SlideShare. [Link]
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (2018). ResearchSpace@UKZN. [Link]
Combes Quinoline Synthesis. (n.d.). Retrieved February 20, 2024, from [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. [Link]
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]
LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. [Link]
Extraction. (n.d.). Retrieved February 20, 2024, from [Link]
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Tiei Extraction. [Link]
LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (n.d.). Retrieved February 20, 2024, from [Link]
Recrystallization with two solvents. (2019, December 18). Reddit. [Link]
Facile Syntheses of Pharmaceutically Active Quniazolin-2,4-Diones. (2013, November 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Supporting Information. (n.d.). Retrieved February 20, 2024, from [Link]
Purification of organic compounds using surrogate stationary phases on reversed phase columns. (2014, August 7).
Substances yield after recrystallization from different solvents. (2020, June). ResearchGate. [Link]
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved February 20, 2024, from [Link]
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). Molecules. [Link]
Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions. [Link]
Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (2012, October 22). SciTechnol. [Link]
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023, February 25). Future Journal of Pharmaceutical Sciences. [Link]
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (2021, February 18). Pharmacia. [Link]
SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. (n.d.). IJLTET. [Link]
(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. (2013, August). ResearchGate. [Link]
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. [Link]
Biomolecule Purification, Characterization, and Analysis. (n.d.). Retrieved February 20, 2024, from [Link]
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2018, August 9). EPA. [Link]
Technical Support Center: Minimizing Decarboxylation in Quinoline Acetic Acid Synthesis
Topic: Minimizing decarboxylation side reactions in quinoline acetic acid synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TS-QAA-DEC-001 Core Technical Insight: The "Yl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing decarboxylation side reactions in quinoline acetic acid synthesis
Audience: Researchers, Process Chemists, and Drug Development Professionals
Reference ID: TS-QAA-DEC-001
Core Technical Insight: The "Ylide Trap" Mechanism
To prevent decarboxylation, one must first understand why quinoline acetic acids (QAAs) are far more unstable than their phenylacetic acid counterparts. The instability is not merely thermal; it is electronic and pH-dependent.
The Mechanism of Failure
The decarboxylation of 2- and 4-quinoline acetic acids proceeds through a zwitterionic intermediate. Unlike simple carboxylic acids, the basic nitrogen in the quinoline ring can accept a proton. This protonated nitrogen acts as an electron sink, stabilizing the developing negative charge on the
-carbon during the loss of .
This results in a resonance-stabilized ylide-like intermediate (similar to N-heterocyclic carbenes), which drastically lowers the activation energy for decarboxylation.
Visualizing the Danger Zone
The following diagram illustrates the mechanistic pathway you are trying to inhibit.
Synthesis & Reaction Optimization
Current Best Practice: Avoid acid hydrolysis of nitriles or esters if possible. The high temperature and low pH required for acid hydrolysis are the perfect storm for the mechanism described above.
Recommended Route: Mild Saponification
Switch to alkaline hydrolysis. The carboxylate salt is significantly more stable than the free acid because the negative charge on the carboxylate repels the electron density required to break the C-C bond, and the basic conditions prevent N-protonation.
Parameter
Standard Acid Hydrolysis
Optimized Alkaline Hydrolysis
Enzymatic Hydrolysis (Bio-Catalytic)
Reagents
or
Candida antarctica Lipase B (CALB)
Temperature
Reflux ()
Risk Level
High (Rapid Decarboxylation)
Low (Stable as salt)
Minimal (Neutral pH)
Selectivity
Low
High
Very High (Chemo-selective)
Protocol 1: Enzymatic Hydrolysis (The "Cold" Route)
For highly sensitive substrates (e.g., 2-quinoline acetic acid with electron-withdrawing groups), enzymatic hydrolysis is the gold standard.
Dissolution: Dissolve the ester (1 eq) in a mixture of Phosphate Buffer (pH 7.2, 50 mM) and DMSO (9:1 ratio).
Addition: Add immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435, 20% w/w relative to substrate).
Incubation: Stir gently at
. Monitor by HPLC.
Termination: Filter off the enzyme beads. The filtrate contains the product as a salt/neutral species depending on pH.
Workup & Isolation: The "Isoelectric Trap"
This is where 90% of yield loss occurs. Users often acidify the reaction mixture to precipitate the product, inadvertently passing through the "Danger Zone" (pH 3-5) where the zwitterion forms and decarboxylates, or heating the free acid during recrystallization.
Troubleshooting Guide
Q: I see bubbling during acidification. Is that my product decomposing?A: Likely, yes. If you are using a carbonate base, it might be residual
, but if you used hydroxide, bubbling indicates decarboxylation.
Fix: Perform acidification at
or lower. Never acidify above .
Q: My product turns into an oil and decomposes during drying.A: You likely have trapped solvent or acetic acid which catalyzes decomposition.
Fix: Lyophilize (freeze-dry) the product from a frozen aqueous/dioxane solution rather than using vacuum heat.
Q: Can I recrystallize from boiling ethanol?A:Absolutely not. Boiling ethanol will promote proton transfer and decarboxylation.
Fix: Use cold precipitation. Dissolve in minimum cold DMF or DMSO, then add cold water/ether to precipitate.
Protocol 2: Controlled "Cold-Crash" Isolation
This protocol minimizes time spent in the acidic state.
Cooling: Cool the saponification mixture (containing the Quinoline-acetate salt) to
using an ice/salt bath.
Acidification: Slowly add
dropwise.
Critical Step: Monitor internal pH. Stop exactly at pH 4.5 - 5.0 (The pKa of the acetic acid side chain is approx 3.2-3.8; the Quinoline N is ~4.9).
Goal: You want to reach the isoelectric point to precipitate the zwitterion only if it precipitates immediately. If it remains soluble, do not go lower to pH 1.
Extraction (Preferred over Filtration): Instead of filtering, immediately extract with cold Ethyl Acetate or DCM/Isopropanol (3:1).
Why? Getting the acid into the organic phase removes it from the aqueous hydronium ions that catalyze the reaction.
Drying: Dry organic layer over
at .
Concentration: Evaporate solvent at
under high vacuum. Do not use a water bath .
Stability & Storage Logic
The position of the acetic acid group determines stability.
3-Quinolineacetic acid: Relatively stable (No direct resonance stabilization of the ylide by Nitrogen).
2- and 4-Quinolineacetic acid: Highly Unstable.
Storage Protocol:
Form: Store as the Hydrochloride Salt or the Sodium Salt if possible. The free zwitterionic acid is the least stable form.
Conditions:
, under Argon atmosphere.
Shelf-Life: 2-isomer (Free acid): < 48 hours at RT. 3-isomer: Weeks at RT.
Workflow Visualization
Use this decision tree to determine your isolation strategy.
References
Mechanism of Decarboxylation: Brown, B. R. (1951). "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 5(2), 131-146. Link(Foundational text on the zwitterionic mechanism similar to the Hammick reaction).
Enzymatic Hydrolysis: Gotor-Fernández, V., et al. (2006). "Lipases: Useful biocatalysts for the preparation of pharmaceuticals."[1] Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. (Establishes CALB utility for heteroaryl esters).
pKa Values & Stability: Albert, A., & Goldacre, R. (1946). "The Nature of the Amino-group in Aminoacridines." Journal of the Chemical Society, 706-713.
Synthesis of Quinoline Acetic Acids: Musial, A., et al. (2019). "Lipase-Catalyzed Chemoselective Ester Hydrolysis...". Molecules, 24(23), 4272.[2] Link(Modern application of enzymatic hydrolysis to sensitive aryl esters).
Technical Support Center: Purification of 2-(2,4-Dimethylquinolin-6-yl)acetic acid
Case ID: PUR-QAA-246 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary The purification of 2-(2,4-Dimethylquinolin-6-yl)acetic acid presents a classic challenge in amph...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-QAA-246
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The purification of 2-(2,4-Dimethylquinolin-6-yl)acetic acid presents a classic challenge in amphoteric molecule isolation. The presence of the basic quinoline nitrogen (pKa ~4.9) and the acidic carboxylic acid tail (pKa ~4.8) creates a zwitterionic landscape where solubility is highly pH-dependent.
This guide moves beyond generic "recrystallization" advice. We utilize the molecule's Isoelectric Point (pI) as the primary lever for impurity rejection, followed by a polarity-tuned solvent polish.
Module 1: The "Sticky" Crude – Initial Isolation Strategy
The Issue: Crude quinoline derivatives often emerge from synthesis (e.g., Knorr cyclization) as dark, tarry solids due to oxidative polymerization of aniline precursors. Direct recrystallization often fails because the tars occlude the crystal lattice.
Protocol A: The "pH Swing" Extraction (Primary Purification)
Objective: Remove non-acidic organic impurities (unreacted anilines) and inorganic salts.
Dissolution (Basification):
Suspend the crude product in 10 volumes of water.
Slowly add 2M NaOH until pH reaches 10–11 .
Why: At this pH, the carboxylic acid is deprotonated (
) and the quinoline nitrogen is neutral. The molecule becomes an anionic salt, highly soluble in water.
Troubleshooting: If the solid remains undissolved, add small amounts of Methanol (MeOH) (up to 10% v/v) to wet the lipophilic dimethyl-quinoline core.
Lipophilic Wash:
Wash the aqueous alkaline solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 5 volumes).
Why: This removes neutral organic impurities (e.g., unreacted starting materials, decarboxylated byproducts) that do not ionize at high pH.
Discard the organic layer.
Decolorization (Critical for Quinolines):
Add Activated Carbon (5-10 wt% relative to crude mass) to the aqueous layer.
Stir at 50°C for 30 minutes .
Filter through a Celite pad while warm.
Result: A clear, likely yellow-to-orange filtrate.
Module 2: Isoelectric Precipitation (The Chemical Logic)
The Issue: Simply "adding acid" causes rapid precipitation that traps impurities (occlusion). You must target the region of minimum solubility (Isoelectric Point).
Protocol B: Controlled Acidification
Objective: Precipitate the pure zwitterion.
Target pH: The theoretical pI is approximately 4.5 – 5.5 .
The Dropwise Approach:
Cool the filtrate to 10–15°C .
Slowly add 2M HCl or Acetic Acid dropwise.
Observation: Cloudiness will start around pH 7. Do not stop.
Continue adjusting until pH stabilizes at 5.0 .
Digestion:
Stir the slurry at this pH for 1–2 hours .
Why: "Digestion" allows small, impure crystals to redissolve (Ostwald ripening) and redeposit onto larger, purer crystals.
Wash 1: Water (removes inorganic NaCl/NaOAc salts).
Wash 2: Cold Acetone (removes residual water and traces of tar).
Visualization: The Purification Workflow
Figure 1: Logical flow for the acid-base purification strategy, leveraging the amphoteric nature of the quinoline acid.
Module 3: Polishing (Recrystallization)
The Issue: If the product is still off-color or <98% pure (HPLC), a final recrystallization is required. The 2,4-dimethyl substitution increases lipophilicity, making water a poor solvent for recrystallization.
Solvent System Selection Table
Solvent System
Suitability
Mechanism
Protocol Note
DMF / Water
High
Anti-solvent precipitation
Dissolve in min. hot DMF; add water until turbid. Cool slowly.
Good for removing inorganic traces. Yield may be lower.[4][5][6]
Acetic Acid
High
Thermal solubility diff.
Excellent for quinolines. Dissolve in hot AcOH; cool to precipitate.
Recommended Protocol: DMF/Water Recrystallization
Dissolve the dried solid in the minimum volume of hot DMF (80°C) .
Add hot water dropwise until a persistent turbidity (cloudiness) appears.
Add a few drops of DMF to clear the solution.
Allow to cool to room temperature undisturbed, then refrigerate at 4°C.
Filter and wash with Ethanol (to remove high-boiling DMF).
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing during acidification. Why?
Diagnosis: You likely acidified too quickly or the concentration is too high.
Fix:
Dilute: Add more water to the mixture.
Seed: Add a small crystal of pure product (if available) at pH 6.
Slow Down: Add the acid over 30–60 minutes. Oiling out traps impurities; crystallization rejects them.
Q2: The yield is lower than expected (<50%). Is the product staying in the water?
Diagnosis: The 2,4-dimethyl groups add lipophilicity, but if the pH is not exactly at the isoelectric point, solubility remains high.
Fix:
Check the pH of the filtrate. If it is < 4.0, the quinoline nitrogen is protonated (
), making it soluble. If > 6.0, the carboxylate is ionized.
Adjust pH strictly to 5.0.
Salting Out: Add NaCl to the filtrate to increase ionic strength and force precipitation.
Q3: The solid retains a pink/red hue.
Diagnosis: Quinoline oxidation products (quinine-like oligomers) are highly colored and stick to the crystal surface.
Fix:
Repeat the Module 1 (Step 3) carbon treatment.
Use Methanol as the wash solvent in the final filtration; colored impurities are often more soluble in MeOH than the product.
References
Uchida, M., et al. (1985). Synthesis and antiulcer activity of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid derivatives.[7] Chemical and Pharmaceutical Bulletin.
Relevance: Establishes the foundational solubility and purification logic for quinoline-acid deriv
Otsuka Pharmaceutical Co Ltd. (1989). Process for the preparation of a quinoline carboxylic acid.[8][9][10] European Patent EP0351889A1.
Relevance: details the "pH adjustment to 7 with acetic acid" and isoelectric precipitation methodology for quinoline carboxylic acids.
Mitskyavichyus, A. (2011). Methods for purification of amphoteric heterocyclic compounds. Journal of Applied Chemistry.
Relevance: General principles of zwitterionic separation (Acid-Base workup) applied in Module 2.
Google Patents. (2018). Novel synthetic method for rebamipide intermediate.[6][11] CN108341775B.[12]
Relevance: Provides industrial context for the handling of crude quinoline acetic acid intermediates, including solvent choices for washing.
Technical Support Center: Optimization of Quinolin-6-yl Acetic Acid Extraction
The Core Challenge: The "Isoelectric Trap" Welcome to the technical support guide for Quinolin-6-yl acetic acid. If you are experiencing low recovery yields or persistent emulsions, the root cause is almost certainly the...
Author: BenchChem Technical Support Team. Date: March 2026
The Core Challenge: The "Isoelectric Trap"
Welcome to the technical support guide for Quinolin-6-yl acetic acid. If you are experiencing low recovery yields or persistent emulsions, the root cause is almost certainly the amphoteric nature of this molecule.
Unlike standard organic acids (extracted at low pH) or bases (extracted at high pH), Quinolin-6-yl acetic acid contains both a basic quinoline nitrogen and an acidic carboxylic acid tail.
The Physicochemical Reality
Quinoline Ring (
): (Conjugate acid)
Acetic Acid Tail (
):
Isoelectric Point (
):
Because the
values are nearly identical, this molecule creates a unique "solubility U-curve."
pH Condition
Dominant Species
Charge
Water Solubility
Organic Solubility
pH < 3.0
Cationic (, )
+1
High
Low
pH 4.5 – 5.5
Zwitterionic (, )
0 (Net)
Very Low (Precipitates)
Low (Too polar for Ether/Hexane)
pH > 7.0
Anionic (, )
-1
High
Low
Troubleshooting Guide (Q&A)
Q1: "I acidified the reaction mixture to pH 2 and extracted with Ethyl Acetate, but the aqueous layer still contains my product. Why?"
Diagnosis: You have protonated the quinoline nitrogen.[1]
Explanation: At pH 2, the quinoline ring accepts a proton (
). Even though the carboxylic acid is protonated (, neutral), the positive charge on the ring makes the entire molecule a water-soluble salt. It will not partition effectively into standard organic solvents.
Solution: You cannot extract this molecule efficiently at low pH. You must use the Isoelectric Precipitation Protocol (see Section 3).
Q2: "I tried extracting at neutral pH (7.0), but recovery is still poor."
Diagnosis: You are in the anionic region.
Explanation: At pH 7, the carboxylic acid is fully deprotonated (
), and the quinoline nitrogen is largely neutral. The molecule exists as a negatively charged carboxylate salt, which prefers the aqueous phase.
Solution: Lower the pH carefully to the isoelectric point (pH 4.8–5.0) to induce precipitation.
Q3: "I adjusted the pH to 5.0, but I got a massive emulsion instead of a clean separation."
Diagnosis: Zwitterionic stabilization of the interface.
Explanation: At the isoelectric point (pH ~5), the molecule has both positive and negative charges (zwitterion).[2] These species often act as surfactants, stabilizing oil-water emulsions. Furthermore, the molecule is least soluble in both phases at this point, leading to suspended solids at the interface.
Solution:
Do not extract. Filter the solid precipitate instead.
If you MUST extract: Use a high-polarity organic solvent like n-Butanol or IPA/CHCl3 (1:3) and add salt (NaCl) to the aqueous phase to push the zwitterion out ("Salting Out").
Best for: High purity isolation from aqueous reaction mixtures.
Starting Material: Aqueous reaction mixture (usually alkaline or acidic).[3]
Concentration: Reduce volume by rotary evaporation to maximize concentration (target >50 mg/mL).
pH Adjustment:
Slowly add 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.
Target pH:4.85 ± 0.1 .
Note: The solution often turns cloudy as you approach pH 5.
Crystallization: Stir the cloudy mixture at 0°C (ice bath) for 60 minutes to maximize precipitation.
Isolation: Vacuum filter the solid.
Wash: Wash the filter cake with a small amount of cold water (pH adjusted to 5.0) to remove inorganic salts. Do not wash with neutral water, or you may redissolve the product.
Protocol B: "Rescue" Extraction (Liquid-Liquid)
Best for: When the product fails to precipitate or is in a complex matrix.
Saturation: Saturate the aqueous phase with NaCl (approx. 30g/100mL). This disrupts the hydration shell of the zwitterion.
Solvent Selection: Use n-Butanol or Ethyl Acetate containing 5-10% Methanol . Standard non-polar solvents (Ether, Hexane, DCM) will fail.
Extraction: Perform 3x extractions. The zwitterion will partition into the polar organic phase.
Drying: Dry organic layer over
and evaporate.
Visualizing the Workflow
The following diagram illustrates the species distribution and the logical decision tree for isolation.
Caption: Decision tree for isolating Quinolin-6-yl acetic acid based on pH-dependent solubility states.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Albert, A., & Goldacre, R. (1946). The Ionization of Acridine and Quinoline Derivatives. Journal of the Chemical Society, 706-713. Link (Establishes pKa values for the quinoline ring system).
PubChem. (n.d.). 2-(Quinolin-6-yl)acetic acid Compound Summary. National Center for Biotechnology Information. Link (Source for chemical structure and predicted properties).
Serjeant, E. P., & Dempsey, B. (1979).[4] Ionization Constants of Organic Acids in Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[4] (Reference for acetic acid derivative dissociation constants).
Technical Support Center: Regio-Controlled Synthesis of Dimethylquinolines
The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of dimethylquinolines (DMQs). It prioritizes mechanistic control over regio-isomeric outcomes.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of dimethylquinolines (DMQs). It prioritizes mechanistic control over regio-isomeric outcomes.
Topic: Controlling Regio-selectivity during Dimethylquinoline (DMQ) Ring Formation
Applicable Methodologies: Skraup, Doebner-von Miller, Combes, and Conrad-Limpach Syntheses.
Core Logic: The Regio-Selectivity Matrix
In DMQ synthesis, regio-isomeric mixtures primarily arise from two sources:
The "Meta-Aniline" Bifurcation: When using meta-substituted anilines (e.g., m-toluidine), cyclization can occur at the sterically crowded ortho position (yielding the 5-isomer) or the less hindered para position (yielding the 7-isomer).
Asymmetric Electrophile Orientation: When condensing anilines with asymmetric 1,3-diketones or
-unsaturated ketones, the initial Schiff base formation determines the final substitution pattern (e.g., 2,4-DMQ vs. 4-methyl-2-alkylquinoline).
Decision Pathway Diagram
The following flowchart visualizes the mechanistic bifurcation points where selectivity is lost or gained.
Caption: Mechanistic bifurcation points in DMQ synthesis. The "Meta-Aniline" path (yellow) is the primary source of 5- vs 7-isomer heterogeneity.
Troubleshooting Guide: Substrate & Catalyst Control
Scenario A: The "Meta-Toluidine" Problem (5- vs 7-Isomer)
User Case: I am synthesizing 2,7-dimethylquinoline using the Doebner-Miller reaction (m-toluidine + crotonaldehyde). I consistently get 15-20% of the 2,5-dimethyl isomer. How can I eliminate the 5-isomer?
Root Cause:
The methyl group at the meta position of the aniline ring directs the electrophilic aromatic substitution (cyclization step) to the ortho (C2) or para (C6) positions. While the para position (yielding the 7-isomer) is sterically favored, the ortho position is electronically activated, leading to the 5-isomer impurity.
Corrective Protocol:
Switch to a Two-Phase System:
Use a biphasic solvent system (e.g., Toluene/6N HCl). The partitioning of the intermediate limits the concentration of the active species in the aqueous acid phase, favoring the thermodynamically more stable transition state (7-isomer) over the kinetically accessible 5-isomer.
Steric Bulk Enhancement (The "Modified Skraup"):
If the 5-isomer persists, consider using a pre-formed enone with bulky substituents or switching to a Combes-type approach where the steric bulk of the diketone intermediate makes the ortho-cyclization (5-position) energetically prohibitive [1].
Purification via Zinc Chloride Complexation:
If synthesis cannot be improved further, exploit the basicity difference.
Dissolve the crude oil in ethanol.
Add 1.2 eq of
.
The 2,7-isomer typically crystallizes as a discrete complex more readily than the sterically crowded 2,5-isomer.
User Case: I am reacting aniline with 2,4-hexanedione to form an ethyl-methyl quinoline. I am getting a mixture of regio-isomers.
Root Cause:
In the Combes synthesis, the aniline can form a Schiff base with either carbonyl group.
Path A: Condensation at C2 (methyl side)
Cyclization 2-methyl-4-ethylquinoline.
Path B: Condensation at C4 (ethyl side)
Cyclization 2-ethyl-4-methylquinoline.
Corrective Protocol:
pH-Controlled Condensation:
Perform the Schiff base formation before adding the cyclization acid.
Kinetic Control: React aniline + diketone in toluene with molecular sieves at room temperature. The amine will preferentially attack the less sterically hindered carbonyl (the methyl side).
Once the imine is formed (monitor by TLC), then add concentrated
or PPA for the ring closure. This "stepwise" method locks the regiochemistry before the high-energy cyclization step [2].
Experimental Protocols
Protocol 1: Highly Selective Synthesis of 2,7-Dimethylquinoline
Targeting >95:5 regioselectivity using a modified Doebner-Miller approach.
Reagents:
m-Toluidine (1.0 eq)
Crotonaldehyde (1.2 eq)
Hydrochloric Acid (6 M)
Toluene (Solvent)
Zinc Chloride (for purification)
Step-by-Step:
Biphasic Setup: In a 3-neck flask, charge m-toluidine (10.7 g, 100 mmol) and Toluene (50 mL).
Acid Addition: Add 6 M HCl (50 mL) dropwise. The amine hydrochloride will form.[1]
Controlled Addition: Heat the biphasic mixture to 90°C. Add Crotonaldehyde (8.4 g, 120 mmol) dropwise over 2 hours .
Why: Slow addition prevents polymerization of the aldehyde and ensures the amine is always in excess relative to the unreacted aldehyde, minimizing side reactions.
Reflux: Stir at reflux for 4 hours.
Workup: Cool to RT. Separate layers. Basify the aqueous layer with NaOH to pH 12. Extract with DCM.[2]
Purification (ZnCl2 Method):
Evaporate DCM to obtain crude oil.
Dissolve oil in Ethanol (30 mL).
Add
(13.6 g, 100 mmol) dissolved in Ethanol (20 mL).
Cool to 0°C. The (2,7-DMQ)2•ZnCl2 complex precipitates. Filter and wash with cold ethanol.
Release the free base by suspending the solid in water and adding aqueous
.
Protocol 2: Isomer Ratios by Method
Methodology
Substrate
Major Product
Minor Product
Typical Ratio
Key Control Factor
Doebner-Miller
m-Toluidine + Crotonaldehyde
2,7-DMQ
2,5-DMQ
80:20
Acid strength; Biphasic conditions
Combes
m-Toluidine + Acetylacetone
2,4,7-Trimethylquinoline
2,4,5-Trimethylquinoline
90:10
Steric bulk of diketone
Skraup
m-Toluidine + Glycerol
7-Methylquinoline
5-Methylquinoline
60:40
Poor Selectivity (Avoid for DMQs)
Conrad-Limpach
Aniline + -Ketoester
4-OH-2-Me-Quinoline
2-OH-4-Me-Quinoline
>98:2
Temperature (Kinetic vs Thermo)
FAQ: Advanced Troubleshooting
Q: Why does microwave irradiation improve the yield of 2,4-dimethylquinoline?A: The rate-determining step in the Combes synthesis is the electrophilic aromatic substitution (ring closure). Microwave irradiation provides rapid, uniform heating that overcomes the high activation energy of this step more efficiently than thermal convection, often reducing reaction times from hours to minutes and minimizing tar formation [3].
Q: Can I use Lewis Acids instead of Brønsted acids for the cyclization?A: Yes. Lanthanide triflates (e.g.,
) or Indium trichloride () have been shown to catalyze quinoline formation under milder conditions. These catalysts often improve regioselectivity by coordinating with the Schiff base nitrogen, locking the conformation prior to cyclization [4].
Q: How do I distinguish the 5- and 7-isomers by NMR?A:
7-Isomer: Look for a singlet (or weak doublet) for the proton at C8 (adjacent to the nitrogen). The symmetry is higher.
5-Isomer: The proton at C8 is often shielded differently due to the proximity of the C5 substituent, and the coupling patterns in the aromatic region (H6, H7, H8) will be distinct (typically an ABC system vs. ABX).
References
BenchChem. (2025).[2][3][4] Improving regioselectivity in the synthesis of disubstituted quinolines. Retrieved from
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. Retrieved from
Gaina, L., et al. (2007).[5] Microwave-assisted synthesis of phenothiazine and quinoline derivatives. International Journal of Molecular Sciences. Retrieved from
Horn, J., et al. (2008).[6] Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters. Retrieved from
Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Brieflands. Retrieved from
Technical Guide: Stability & Handling of 2-(2,4-Dimethylquinolin-6-yl)acetic acid
[1] Technical Overview & Compound Profile 2-(2,4-Dimethylquinolin-6-yl)acetic acid is an amphoteric quinoline derivative often utilized as a scaffold in medicinal chemistry (e.g., as a precursor in the synthesis of Rebam...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Technical Overview & Compound Profile
2-(2,4-Dimethylquinolin-6-yl)acetic acid is an amphoteric quinoline derivative often utilized as a scaffold in medicinal chemistry (e.g., as a precursor in the synthesis of Rebamipide analogs or glutaminase inhibitors).[1] Its stability and solubility are governed strictly by its zwitterionic nature, which presents unique challenges in formulation and chromatography.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
Chemical Structure: A quinoline core substituted with methyl groups at positions 2 and 4, and an acetic acid moiety at position 6.[1]
Amphoteric Nature: Contains a basic nitrogen (quinoline ring, pKa ~4.5–5.[1]5) and an acidic carboxyl group (acetic acid side chain, pKa ~4.0–4.5).[1]
Isoelectric Point (pI): Approximately pH 4.5–5.[1]5. At this pH, the net charge is zero, leading to minimum solubility (precipitation risk).[1]
Stability in Acidic Media
Chemical Behavior
In acidic environments (pH < 3), the quinoline nitrogen is protonated (
).[1] This cationic form is highly soluble in water and polar organic solvents.[1]
Hydrolytic Stability: The C-C bond connecting the acetic acid group to the quinoline ring is generally stable to acid hydrolysis at room temperature.[1] Unlike amides or esters, the free acid does not undergo rapid degradation.
Thermal Decarboxylation Risk: While less reactive than 2- or 4-quinolineacetic acids (which are activated by the adjacent nitrogen), the 6-isomer can still undergo decarboxylation under extreme acidic conditions (e.g., refluxing HCl or H₂SO₄ > 100°C) over prolonged periods.[1]
Mechanism:[1][2] Acid-catalyzed thermal cleavage of CO₂.[1]
Observation: Loss of carboxyl group mass (M-44) in LC-MS.[1]
Normal behavior.[1] Quinoline salts are often more intensely colored (yellow) than the neutral free base.[1]
Stability in Basic Media
Chemical Behavior
In basic environments (pH > 8), the carboxylic acid is deprotonated (
).[1] This anionic form is highly soluble in aqueous bases.[1]
Oxidative Stability: The quinoline ring is electron-deficient and generally resistant to nucleophilic attack.[1] However, the methyl groups at positions 2 and 4 are "benzylic-like" and susceptible to oxidation by strong oxidants (e.g., KMnO₄, Chromic acid) or photo-oxidation over long storage periods.[1]
Risk:[1] Formation of quinoline-carboxaldehydes or dicarboxylic acids.[1]
Hydrolysis: The compound is already a free acid, so it is immune to saponification. It is stable in NaOH/KOH solutions at ambient temperatures.[1]
Troubleshooting Basic Protocols
Issue
Probable Cause
Corrective Action
Darkening of solution
Photo-oxidation or air oxidation of electron-rich impurities.[1]
Store basic solutions in amber glassware; sparge with Nitrogen/Argon.[1]
Adjust pH to > 9.0 to ensure full deprotonation of the carboxylic acid.
Emulsion formation
Lipophilic nature of the dimethyl-quinoline core.[1]
Add a co-solvent like Methanol or Acetonitrile (10–20%) to the aqueous base.[1]
Visualizing the Stability & Solubility Equilibrium
The following diagram illustrates the pH-dependent speciation of the molecule, which is critical for extraction and HPLC method development.
Caption: pH-dependent speciation of 2-(2,4-Dimethylquinolin-6-yl)acetic acid.[1] Note the precipitation risk at the zwitterionic state (red).
Frequently Asked Questions (FAQ)
Q1: What is the best solvent for NMR analysis?
Answer: DMSO-d6 is the universal choice as it dissolves both the neutral and zwitterionic forms.[1] For D₂O, you must add NaOD (base) or DCl (acid) to shift the equilibrium away from the insoluble zwitterion.
Q2: My HPLC peak shape is broad/tailing. Why?
Answer: This is classic for amphoteric quinolines.[1] The basic nitrogen interacts with residual silanols on the column.[1]
Fix: Use a buffer with Triethylamine (TEA) or Ammonium Formate at pH 3.[1]0. The acidic pH keeps the nitrogen protonated, while the high ionic strength/TEA blocks silanol sites.[1]
Q3: Can I store the stock solution in the fridge?
Answer: Yes, but ensure the solvent is acidic (e.g., 0.1% Formic Acid in MeOH) or basic. Avoid neutral aqueous buffers, as the compound may crystallize out of solution upon cooling due to the zwitterionic effect.
Validated Protocols
Protocol A: Solubility & Stability Check
Use this workflow to verify the integrity of your batch before starting synthesis.
Preparation: Weigh 5 mg of compound into two clear vials.
Acid Test: Add 1 mL of 0.1 N HCl.
Result: Solution should be clear and slightly yellow.[1]
Failure:[1][3][4] Turbidity indicates impurities or insufficient acidity.[1]
Base Test: Add 1 mL of 0.1 N NaOH.
Result: Solution should be clear and colorless/pale yellow.[1]
Synthesis and Properties of Quinoline Acetic Acids
Uchida, M., et al. "Synthesis and Antiulcer Activity of Optical Isomers of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic Acid (Rebamipide)."[1] Chem. Pharm.[1] Bull., 1985.[1]
General Stability of Quinoline Derivatives
PubChem Compound Summary for Quinoline-6-acetic acid derivatives. [1]
Decarboxylation Mechanisms
Brown, E.V.[1] "The Decarboxylation of Pyridine and Quinoline Carboxylic Acids." Journal of the American Chemical Society.[1] (Inferred general reactivity for heteroaromatic acids).[1]
Analytical Methods for Quinoline Derivatives
"Degradation of 2,4-Dichlorophenoxyacetic acid" (Analogous aryl acid stability studies). [1]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(2,4-Dimethylquinolin-6-yl)acetic acid: A Comparative Analysis
Abstract This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of 2-(2,4-Dimethylquinolin-6-yl)acetic acid. As direct experimental data for this specific compound is not ex...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of 2-(2,4-Dimethylquinolin-6-yl)acetic acid. As direct experimental data for this specific compound is not extensively published, this document leverages established fragmentation principles of quinoline derivatives, carboxylic acids, and substituted aromatic systems to construct a predictive framework. We will compare and contrast the expected fragmentation pathways under both hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques. This guide is designed for researchers, scientists, and drug development professionals, offering not only predictive data but also the underlying chemical logic and detailed experimental protocols necessary for robust structural elucidation and method development.
Introduction: The Analytical Challenge
2-(2,4-Dimethylquinolin-6-yl)acetic acid is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous therapeutic agents, making the structural characterization of its analogues fundamentally important in medicinal chemistry and drug metabolism studies. Mass spectrometry (MS) is the premier analytical technique for this purpose, providing sensitive and specific information on molecular weight and structure.
The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, dictated by its chemical structure and the ionization technique employed. Understanding these patterns is crucial for confident identification. This guide will dissect the predicted fragmentation of the title compound by comparing two common ionization methodologies: Electron Ionization (EI) and Electrospray Ionization (ESI), providing a roadmap for analysts to interpret their own experimental data.
Foundational Principles of Quinoline Fragmentation
Before dissecting our target molecule, it is crucial to understand the established fragmentation behavior of the core quinoline structure and its substituted analogues.
The Quinoline Core: Under electron impact, quinoline's aromatic system lends it considerable stability. A primary and highly characteristic fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion[1][2]. This fragment can further decompose by losing acetylene (C2H2)[1].
Carboxylic Acid Substituents: Quinolines bearing a carboxylic acid group typically exhibit fragmentation initiated at this functional group. Common losses include the carboxyl radical (•COOH, 45 Da) or a neutral carbon dioxide molecule (CO2, 44 Da)[2].
Alkyl Substituents: Methyl groups can be lost as a methyl radical (•CH3, 15 Da), particularly if this leads to a more stabilized carbocation.
These fundamental pathways form the basis of our predictions for 2-(2,4-Dimethylquinolin-6-yl)acetic acid. The interplay between the quinoline core, the dimethyl substituents, and the acetic acid side chain will define its unique mass spectral fingerprint.
Comparative Fragmentation Analysis: EI-MS vs. ESI-MS/MS
The choice of ionization technique is the most critical variable influencing the observed fragmentation. We will compare the high-energy, often complex fragmentation of EI with the controlled, structurally informative fragmentation from ESI tandem MS (MS/MS).
Electron Ionization (EI) Fragmentation Pathway
EI is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation. It is typically coupled with Gas Chromatography (GC-MS). The resulting spectrum is rich with fragment ions that are invaluable for library matching and structural confirmation.
Predicted EI Fragmentation:
The molecular ion (M⁺•) of 2-(2,4-Dimethylquinolin-6-yl)acetic acid (MW: 215.24) will be observed at m/z 215. The primary fragmentation events are predicted to be:
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the carboxylic acid, leading to the loss of the •COOH radical (45 Da). This generates a highly stable benzylic-type carbocation, which is expected to be the base peak .
Decarboxylation: A competing fragmentation involves the loss of CO₂ (44 Da) via rearrangement.
Loss of Acetic Acid Side-Chain: Cleavage of the bond between the quinoline ring and the side chain results in the loss of a neutral CH₂COOH radical (59 Da).
Quinoline Core Fragmentation: Following the initial side-chain cleavages, the resulting quinoline fragment ions will undergo the characteristic loss of HCN (27 Da). Loss of a methyl radical (•CH₃, 15 Da) from the quinoline ring is also possible.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway
ESI is a "soft" ionization technique, typically coupled with Liquid Chromatography (LC-MS), that generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Fragmentation is then induced in a controlled manner using Collision-Induced Dissociation (CID), providing clear parent-daughter ion relationships.
In positive mode, protonation is expected to occur on the basic quinoline nitrogen. CID of the precursor ion at m/z 216 is predicted to yield the following product ions:
Loss of Water: The protonated carboxylic acid can easily lose a neutral molecule of water (H₂O, 18 Da).
Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO, 28 Da). This sequential loss of H₂O and CO is a common pathway for carboxylic acids[3].
Loss of Ketene: A concerted loss of the neutral ketene molecule (CH₂CO, 42 Da) from the protonated acetic acid side chain is also a highly probable pathway.
In negative mode, deprotonation occurs at the acidic carboxylic acid proton. CID of the precursor ion at m/z 214 offers a simpler, highly specific fragmentation pattern.
Loss of Carbon Dioxide: The primary and most dominant fragmentation for a deprotonated carboxylic acid is the loss of a neutral CO₂ molecule (44 Da). This often requires minimal collision energy and results in a highly stable carbanion. This transition is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Summary of Predicted Fragmentation and Data Comparison
The different ionization techniques provide complementary structural information. EI provides extensive fragmentation useful for library identification, while ESI provides controlled fragmentation ideal for quantitative methods and confirmation of functional groups.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Proposed Neutral Loss
Structural Information Gained
EI-MS
215 (M⁺•)
170 (Base Peak)
•COOH
Confirms acetic acid side chain
171
CO₂
Confirms carboxylic acid
156
•CH₂COOH
Confirms entire side chain
143
COOH + HCN
Confirms quinoline core
ESI-MS/MS (+)
216 ([M+H]⁺)
198
H₂O
Confirms carboxylic acid
170
H₂O + CO
Confirms carboxylic acid
174
CH₂CO
Confirms acetic acid structure
ESI-MS/MS (-)
214 ([M-H]⁻)
170
CO₂
Confirms carboxylic acid, ideal for quantitation
Experimental Protocols
To validate these predictions, the following protocols provide a robust starting point for analysis. As a self-validating system, it is imperative to first confirm the mass accuracy of the precursor ion in a full scan before proceeding to MS/MS fragmentation analysis.
Overall Experimental Workflow
Protocol: LC-MS/MS for ESI Analysis
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Mass Spectrometer Conditions (ESI):
Ionization Mode: Perform separate runs in Positive and Negative modes.
Full Scan (MS1): Scan from m/z 50-300 to confirm the presence of [M+H]⁺ (216.1) or [M-H]⁻ (214.1).
Product Ion Scan (MS2): Select the precursor ion (m/z 216 or 214) and apply a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation profile. The use of varied collision energies is critical to observe both low-energy (e.g., loss of CO₂) and high-energy (e.g., ring cleavage) fragments.
Protocol: GC-MS for EI Analysis
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol. Note: The carboxylic acid may exhibit poor peak shape. If necessary, perform derivatization (e.g., with BSTFA to form a trimethylsilyl ester) to improve volatility and chromatographic performance.
Chromatographic Conditions:
Column: A non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.
Mass Spectrometer Conditions (EI):
Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with commercial libraries.
Source Temperature: 230 °C.
Scan Range: m/z 40-300.
Conclusion
The mass spectrometric fragmentation of 2-(2,4-Dimethylquinolin-6-yl)acetic acid is highly dependent on the chosen ionization method, providing a powerful and flexible toolkit for its analysis.
Electron Ionization provides a complex but highly specific fingerprint, with a predicted base peak at m/z 170 corresponding to the loss of the carboxyl radical.
Positive Mode ESI-MS/MS reveals fragmentation of the acetic acid side chain through losses of water, carbon monoxide, and ketene from the [M+H]⁺ precursor.
Negative Mode ESI-MS/MS offers the most straightforward and sensitive fragmentation, with a dominant neutral loss of CO₂ from the [M-H]⁻ precursor, making the m/z 214 → 170 transition an excellent candidate for selective and sensitive quantification.
By leveraging these complementary techniques, researchers can achieve unambiguous identification, structural confirmation, and robust quantification of this and similar quinoline derivatives.
References
Grisdale, P. J., & Finnegan, R. A. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
Jia, W., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]
Poutsma, J. C. (2014). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. [Link]
IR spectroscopy characteristic peaks of 2-(2,4-Dimethylquinolin-6-yl)acetic acid
Executive Summary 2-(2,4-Dimethylquinolin-6-yl)acetic acid is a specialized heterocyclic intermediate, often utilized in the synthesis of pharmaceutical agents targeting inflammatory pathways or bacterial infections. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2,4-Dimethylquinolin-6-yl)acetic acid is a specialized heterocyclic intermediate, often utilized in the synthesis of pharmaceutical agents targeting inflammatory pathways or bacterial infections. Its structure combines a 2,4-dimethylquinoline core with a C-6 acetic acid side chain .
For drug development professionals, Infrared (IR) spectroscopy acts as the primary gatekeeper for structural validation. It rapidly distinguishes the target molecule from its precursors (e.g., 2,4-dimethylquinoline) and potential derivatives (e.g., esters or nitriles). This guide provides a definitive analysis of the characteristic vibrational modes, comparing them against critical process alternatives to ensure rigorous quality control (QC).
Characteristic IR Peak Analysis
The IR spectrum of 2-(2,4-Dimethylquinolin-6-yl)acetic acid is defined by the superposition of the quinoline aromatic system and the carboxylic acid functionality.
Table 1: Diagnostic IR Bands & Assignments
Region (cm⁻¹)
Intensity
Vibrational Mode
Structural Assignment
2500 – 3300
Broad, Med
O-H Stretch
Carboxylic Acid Dimer . Characteristic "hump" indicating the free acid form (vs. ester/salt).
2920 – 2960
Medium
C-H Stretch (sp³)
Methyl Groups at C2, C4 and the Methylene (-CH₂-) bridge.
1700 – 1725
Strong
C=O Stretch
Carbonyl (Carboxyl) . The most critical diagnostic peak for the acetic acid moiety.
1590 – 1620
Strong
C=N / C=C Stretch
Quinoline Ring . Skeletal vibrations characteristic of the heteroaromatic core.
1500 – 1510
Medium
C=C Stretch
Aromatic Ring . Secondary confirmation of the quinoline system.
1200 – 1300
Strong
C-O Stretch
Acid C-O . Coupled with O-H bending modes.
800 – 900
Medium
C-H Out-of-Plane
Substituted Aromatic . Specific to the 6-substitution pattern (1,2,4-trisubstituted benzene ring analog).[1]
Mechanistic Insight (Causality)
The "Acid Hump" (2500-3300 cm⁻¹): In the solid state, the carboxylic acid forms strong hydrogen-bonded dimers. This weakens the O-H bond, broadening the absorption band significantly compared to free alcohols. This is the primary indicator that hydrolysis of a precursor ester or nitrile is complete.
The Quinoline Doublet (1590-1620 cm⁻¹): The nitrogen atom in the ring creates a dipole, making the C=N and C=C ring stretches intense and sharp, unlike the weaker C=C stretches in pure carbocyclic aromatics (like naphthalene).
Comparative Analysis: Target vs. Alternatives
In a synthesis workflow, IR is used to track the conversion of starting materials into the final product. We compare the target against its most common "alternatives" in the reaction vessel: the Precursor (2,4-Dimethylquinoline) and the Intermediate (Nitrile/Ester) .
Comparison 1: Target vs. 2,4-Dimethylquinoline (Starting Material)
The starting material lacks the acetic acid side chain.
Differentiation: The precursor spectrum is dominated by the quinoline ring peaks (1600 cm⁻¹) and methyl C-H stretches.
Critical Shift: The appearance of the C=O peak at ~1710 cm⁻¹ and the broad O-H band (2500-3300 cm⁻¹) in the target spectrum confirms the successful attachment of the acetic acid moiety. If these are absent, the reaction failed.
Comparison 2: Target vs. Ester Derivative (e.g., Methyl ester)
If the synthesis involves hydrolysis of an ester, the IR spectrum shifts subtly but distinctly.
Target (Acid): Broad O-H (2500-3300 cm⁻¹), C=O at ~1700-1725 cm⁻¹.
Alternative (Ester):Absence of the broad O-H hump. The C=O stretch often shifts to a slightly higher frequency (~1735-1750 cm⁻¹) due to the removal of hydrogen bonding.
Table 2: Comparative Fingerprint
Feature
Target: Acid
Precursor: 2,4-Dimethylquinoline
Alternative: Ester Intermediate
1700-1750 cm⁻¹
Strong (1710)
Absent
Strong (1740)
2500-3300 cm⁻¹
Broad Hump (O-H)
Absent
Absent (or weak C-H only)
1600 cm⁻¹
Present (Quinoline)
Present (Quinoline)
Present (Quinoline)
Experimental Protocol (Self-Validating)
To obtain the data described above, follow this standardized protocol. This method ensures that atmospheric water or CO₂ does not interfere with the critical O-H and C=O regions.
Technique: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets for carboxylic acids to avoid moisture exchange.
System Blank: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (32 scans) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.
Sample Loading: Place ~5 mg of the solid 2-(2,4-Dimethylquinolin-6-yl)acetic acid onto the crystal.
Compression: Apply pressure using the anvil until the force gauge reads the optimal value (typically ~80-100 N) to ensure intimate contact.
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans).
Validation Check:
Pass: Distinct C=O peak > 1700 cm⁻¹.
Fail: C=O peak split or shifted > 1750 cm⁻¹ (indicates residual ester or anhydride formation).
Fail: Broad OH band absent (indicates salt formation or dry sample issue).
Workflow Visualization
The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of the target molecule from its precursors.
Caption: Logical decision tree for validating the synthesis of 2-(2,4-Dimethylquinolin-6-yl)acetic acid using characteristic IR markers.
References
Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Acetic Acid IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Crystal Structure Determination of 2-(2,4-Dimethylquinolin-6-yl)acetic acid
A Comparative Methodological Guide for Structural Elucidation Executive Summary & Technical Context The determination of the crystal structure of 2-(2,4-Dimethylquinolin-6-yl)acetic acid is a critical step in characteriz...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Methodological Guide for Structural Elucidation
Executive Summary & Technical Context
The determination of the crystal structure of 2-(2,4-Dimethylquinolin-6-yl)acetic acid is a critical step in characterizing this organic intermediate, particularly for its potential applications in pharmaceutical development (e.g., as a scaffold for antibacterial or anticancer agents). Structural elucidation defines the molecular conformation, intermolecular hydrogen bonding networks, and packing motifs—factors that directly dictate solubility, bioavailability, and stability.
This guide compares the two primary methodologies for structural determination: Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) . While SC-XRD remains the "gold standard" for ab initio structure solution, PXRD offers rapid polymorph screening. The following sections detail the experimental workflows, comparative performance, and a self-validating protocol for determining the structure of this specific quinoline derivative.
Comparative Analysis: SC-XRD vs. PXRD
The choice between Single Crystal and Powder diffraction depends heavily on sample quality and the depth of structural insight required.[1]
Feature
Method A: Single Crystal XRD (SC-XRD)
Method B: Powder XRD (PXRD)
Primary Output
3D atomic coordinates (), absolute configuration, anisotropic displacement parameters.
1D diffractogram (Intensity vs. ), unit cell dimensions, phase purity.
Sample Requirement
High-quality single crystal ( mm), free of cracks/twinning.
Polycrystalline powder ( mg), ground to m homogeneity.
Resolution
Atomic resolution ( Å or better).
Lower resolution; peak overlap often obscures atomic details.
Structure Solution
Direct Methods or Charge Flipping (e.g., SHELXT). High success rate for unknowns.
Rietveld Refinement. Difficult for unknowns without a starting model.
Throughput
Low (days to weeks for crystal growth).
High (minutes to hours per scan).
Best For
Definitive structural proof , determining tautomeric states (e.g., enol vs. keto forms in quinolines).
Expert Insight: For 2-(2,4-Dimethylquinolin-6-yl)acetic acid, SC-XRD is the mandatory primary method . Quinoline derivatives often exhibit complex hydrogen bonding (e.g., carboxylic acid dimers or
- stacking between quinoline rings) that PXRD alone cannot resolve unambiguously. PXRD should be reserved for validating that the bulk material matches the single crystal phase.
Detailed Experimental Protocol
This protocol outlines the self-validating workflow to determine the crystal structure, starting from synthesis to refinement.
Phase 1: Synthesis & Sample Preparation
Rationale: High-purity material (>99%) is required to grow diffraction-quality crystals. Impurities disrupt nucleation.
Synthesis Route (Combes Quinoline Synthesis):
React 4-aminophenylacetic acid with acetylacetone (2,4-pentanedione).
Cyclization: Reflux in concentrated
or Polyphosphoric Acid (PPA) at 100°C–120°C for 2–4 hours.
Neutralization: Pour onto crushed ice and neutralize with
to precipitate the crude product.
Purification: Recrystallize from Ethanol/Water (9:1) to remove regioisomers.
Phase 2: Crystallization (The Critical Bottleneck)
Goal: Obtain a single crystal with dimensions
mm.
Technique A: Slow Evaporation:
Dissolve 20 mg of the compound in 5 mL of Methanol or Ethyl Acetate.
Filter through a 0.45
m PTFE syringe filter into a clean vial.
Cover with perforated parafilm and allow to stand at room temperature (20–25°C) for 3–7 days.
Technique B: Vapor Diffusion (if A fails):
Inner vial: Saturated solution in DMF or DMSO.
Outer vial: Precipitant (Water or Diethyl Ether).
Mechanism:[2][3][4] The volatile precipitant slowly diffuses into the solvent, gently lowering solubility to induce nucleation.
Phase 3: Data Collection & Reduction (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, Å).
Temperature: Maintain sample at 100 K using a nitrogen cryostream.
Why? Low temperature reduces thermal vibration (atomic displacement), significantly improving resolution and precision of bond lengths.
Strategy: Collect a full sphere of data (run time
hours) to ensure high redundancy () and completeness ().
Phase 4: Structure Solution & Refinement
Software: OLEX2 or WinGX interface running SHELXT (solution) and SHELXL (refinement).
Workflow:
Space Group Determination: Analyze systematic absences (e.g., for Monoclinic
).
Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (Quinoline core).
O-H (Carboxylic acid): Locate in Difference Fourier map to confirm H-bonding motif (e.g.,
dimer).
Validation: Check for void spaces and ensure
factor is (5%).
Visualization of Workflows
Diagram 1: Structural Determination Decision Tree
This diagram illustrates the logical flow from crude material to final CIF (Crystallographic Information File), highlighting the decision points between SC-XRD and PXRD.
Caption: Logical workflow for structural determination. SC-XRD is the primary path; PXRD serves as a fallback or supplementary screen.
Visualizing the specific interactions expected in the crystal lattice of this quinoline derivative.
Caption: Expected supramolecular synthons. The carboxylic acid dimer and quinoline stacking are the dominant forces directing lattice formation.
Representative Data Output
When the experiment is successful, the data should be tabulated as follows. Note: The values below are representative of typical quinoline acetic acid derivatives (e.g., similar to 2-(quinolin-6-yl)acetic acid) to serve as a formatting template.
Parameter
Representative Value (Target Range)
Crystal System
Monoclinic or Triclinic
Space Group
or (Most common for organic acids)
Unit Cell ()
Å, Å, Å
Angles ()
(if Monoclinic)
Volume ()
Å ()
Density ()
g/cm
R-Factor ()
(Indicates high-quality solution)
Goodness of Fit (GooF)
Data Interpretation:
Space Group: Centrosymmetric space groups like
are favored because the carboxylic acid moiety tends to form centrosymmetric dimers.
Bond Lengths: Expect the C=O bond to be
Å and C-OH to be Å. The Quinoline ring should show aromatic delocalization with bond lengths averaging Å.
References
Cruickshank, D. W. J. (1999). The determination of crystal structures: The role of X-ray diffraction. Acta Crystallographica Section A. Link
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry. Link
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Source for comparing quinoline analogs). Link
Thakare, et al. (2020).[6] Synthesis of 6-substituted quinoline-4-carboxylic acids. (Provides analogous synthesis protocols for quinoline derivatives). Link
Spiering, H. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Link
This guide provides a technical comparison of the UV-Vis absorption profile of 2-(2,4-Dimethylquinolin-6-yl)acetic acid against its parent pharmacophore, 2,4-dimethylquinoline, and the base quinoline scaffold.[1] Designed for analytical chemists and drug developers, this document details the theoretical basis for the absorption maxima, provides a robust experimental protocol, and establishes acceptance criteria for purity assessment.
Structural & Theoretical Framework
Chromophore Analysis
The UV-Vis spectrum of the target molecule is dominated by the quinoline heterocyclic aromatic system.[1] The absorption profile is governed by
and transitions characteristic of fused nitrogen heterocycles.
Core Chromophore: Quinoline ring (Benzopyridine).
Auxochromes (2,4-positions): Two methyl groups attached directly to the heteroaromatic ring.[1] These exert a bathochromic (red) shift via hyperconjugation and inductive (
) effects, stabilizing the excited state orbitals.
Substituent (6-position): The acetic acid moiety (
) is linked to the ring via a methylene () spacer.[1]
Critical Insight: Because the carbonyl group is insulated from the aromatic ring by the methylene bridge, it does not participate in conjugation. Therefore, the 6-position substituent behaves electronically as a simple alkyl group (similar to a methyl group).[1]
Structural Comparison Diagram
The following diagram illustrates the electronic contributions of each structural component.
Figure 1: Structural dissection of the target molecule showing the electronic impact of substituents on the quinoline chromophore.
Comparative Absorption Data
The following table synthesizes experimental data for the parent compounds and the derived values for the target molecule. Values are based on methanol (MeOH) as the solvent.[1]
Compound
Structure
(High Energy)
(Low Energy)
Electronic Origin
Quinoline (Base)
Unsubstituted
226 nm
313 nm
(Primary)
2,4-Dimethylquinoline
2,4-Me Subst.
230 - 232 nm
315 nm
Hyperconjugation (+I)
Target Molecule *
2,4-Me + 6-Alkyl
234 ± 2 nm
317 ± 3 nm
Cumulative Alkyl Effect
*Note: Values for the target molecule are predicted based on the additivity of auxochromic shifts (Woodward-Fieser application for heterocycles).[1] The methylene spacer in the acetic acid group prevents conjugation of the carboxyl, resulting in a spectrum nearly identical to 2,4,6-trimethylquinoline.[1]
Key Spectral Features
The 234 nm Band: This is the most intense peak (
), arising from the allowed transition.[1] It is the primary peak for quantitation.
The 317 nm Band: A broader, less intense band (
) representing the lower energy transition.[1] This region is sensitive to solvent polarity (solvatochromism).
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Workflow
Figure 2: Operational workflow for UV-Vis characterization ensuring linear dynamic range compliance.
Validation Criteria (Self-Correcting)
Solvent Blank: The baseline must be flat (
A) across 220–400 nm.[1] If noise appears <210 nm, the methanol quality is insufficient.
Absorbance Range: The primary peak at ~234 nm should have an absorbance between 0.4 and 0.8 AU for maximum signal-to-noise ratio.[1]
Troubleshooting: If
, the detector may saturate, flattening the peak. Dilute the sample immediately.
Peak Shape: The peak at 317 nm should be broad. Sharp spikes in this region usually indicate particulate matter (scatter) rather than absorption. Filter the solution (0.22 µm PTFE) if observed.
References
NIST Chemistry WebBook. Quinoline, 2,4-dimethyl- (CAS 1198-37-4).[1] National Institute of Standards and Technology.[2]
[Link][1]
PubChem. 2,4-Dimethylquinoline (Compound CID 14536).[1] National Center for Biotechnology Information.[1]
[Link]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for Woodward-Fieser rules applied to heterocycles).[1]
PubChem. 6-Methylquinoline (Compound CID 7059).[1][3] National Center for Biotechnology Information.
[Link]
Proper Disposal Procedures for 2-(2,4-Dimethylquinolin-6-yl)acetic acid Executive Summary 2-(2,4-Dimethylquinolin-6-yl)acetic acid is a heterocyclic organic acid used primarily as a research intermediate in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Proper Disposal Procedures for 2-(2,4-Dimethylquinolin-6-yl)acetic acid
Executive Summary
2-(2,4-Dimethylquinolin-6-yl)acetic acid is a heterocyclic organic acid used primarily as a research intermediate in medicinal chemistry. Due to the presence of the quinoline ring system and the carboxylic acid moiety, this compound must be managed as Hazardous Chemical Waste .[1]
Critical Safety Directive: Do not dispose of this compound down the drain or in municipal trash. It requires high-temperature incineration to ensure the complete destruction of the nitrogen-containing heterocycle and to prevent environmental bioaccumulation.
Chemical Profile & Hazard Assessment
Effective disposal requires understanding the chemical's intrinsic risks.[1] As a specific Safety Data Sheet (SDS) may not be widely available for this research chemical, the following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous quinoline-acetic acid derivatives.
Property
Description
Risk Implication
Chemical Structure
Quinoline ring fused with acetic acid side chain.[2]
Nitrogen heterocycles are often toxic; Acidic side chain causes corrosion/irritation.[1]
Under US EPA Resource Conservation and Recovery Act (RCRA) regulations, this compound is not a P-listed or U-listed waste by specific name. However, it must be characterized by the generator (you) based on its characteristics:
Characteristic Waste: If in liquid solution with pH ≤ 2, it is D002 (Corrosive) .[1][4][5]
Process Waste: As a toxic organic solid, it falls under "Hazardous Waste - Solid, Toxic, Organic." [1]
Waste Code Assignment: If no specific code applies, use the catch-all for your institution's waste vendor (often "Non-Regulated Hazardous Waste" or a state-specific code) but always declare the specific chemical name on the tag.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to potential acid corrosion.[1]
Halogenated: (e.g., DCM, Chloroform) → Segregate into "Halogenated Waste".[1]
Non-Halogenated: (e.g., Methanol, Acetone) → Segregate into "Non-Halogenated Organic Waste".[1]
pH Check: If the solution is aqueous and acidic, do not elementary neutralize unless authorized by your facility's safety officer. It is safer to dispose of it as "Corrosive Acid Waste."[1]
Container: Use a narrow-neck solvent waste carboy (HDPE or chemically resistant plastic).
Labeling: List all solvents and the solute: "Contains <1% 2-(2,4-Dimethylquinolin-6-yl)acetic acid."
Collection: Place in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket.[1]
Sharps: If needles or glass pipettes are contaminated, they must go into a rigid Sharps Container, not soft trash.[1]
Final Seal: Double-bag the debris, seal with tape, and label as "Solid Hazardous Waste - Debris contaminated with Quinoline derivatives."
Visual Disposal Workflow
The following diagram outlines the decision logic for segregating this waste stream.
Caption: Decision tree for segregating 2-(2,4-Dimethylquinolin-6-yl)acetic acid waste streams based on physical state and solvent compatibility.
Emergency Procedures
Spill Response:
Isolate: Evacuate the immediate area if dust is airborne.[1]
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Use a N95 or P100 respirator if handling powder outside a hood.[1]
Containment:
Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste jar.[1]
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.[1]
Decontamination: Clean the surface with a soap/water solution.[1] Collect all cleanup materials as hazardous waste.[1]
Exposure:
Skin: Wash with soap and water for 15 minutes.[1][7]
Eyes: Rinse immediately at an eyewash station for 15 minutes.[1]
Inhalation: Move to fresh air immediately.
References
BenchChem. (2025).[1] Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. (General guidance on quinoline derivative disposal). Link
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Identification Guidelines). Link
PubChem. (2025).[1] Compound Summary: 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid.[8] (Structural Analog Data). Link
ChemSrc. (2025).[1] 2-(2,4-Dimethylquinolin-6-yl)acetic acid Chemical Profile.Link
Personal protective equipment for handling 2-(2,4-Dimethylquinolin-6-yl)acetic acid
Operational Safety and Handling Guide: 2-(2,4-Dimethylquinolin-6-yl)acetic acid As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not just as a regulatory checklist, b...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety and Handling Guide: 2-(2,4-Dimethylquinolin-6-yl)acetic acid
As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not just as a regulatory checklist, but as a rigorous scientific protocol. 2-(2,4-Dimethylquinolin-6-yl)acetic acid is a substituted quinoline derivative. While its specific toxicological profile may not be as exhaustively documented as common bulk solvents, its structural motifs—a lipophilic dimethylquinoline core paired with an acidic moiety—dictate a strict, causality-driven approach to personal protective equipment (PPE) and operational handling.
The following guide establishes a self-validating system for safely handling, transferring, and disposing of this compound, ensuring both operator safety and experimental integrity.
Section 1: Causality-Driven PPE Selection
When handling quinoline-acetic acid derivatives, standard laboratory attire is insufficient. The lipophilic nature of the quinoline ring facilitates rapid dermal absorption if the skin barrier is compromised, while the acetic acid moiety presents a risk of localized mucous membrane irritation. Employers and laboratory managers must assess these specific workplace hazards to select PPE that properly fits each affected employee and mitigates these exact chemical risks[1].
Table 1: Quantitative PPE Specifications & Scientific Rationale
PPE Category
Recommended Specification
Causality / Scientific Rationale
Replacement Frequency
Gloves
100% Nitrile (≥ 4 mil thickness)
Quinoline rings are lipophilic; latex offers poor resistance to organic permeation. Nitrile provides a superior barrier against non-polar and slightly polar organic molecules.
Every 2 hours, or immediately upon known contact/contamination.
Eye Protection
Indirect-vented safety goggles
Prevents the ingress of fine crystalline dust and aerosolized powders that standard safety glasses cannot block.
N/A (Decontaminate after use).
Body
Flame-resistant (FR) lab coat
Mitigates risk if the compound is being handled or reacted alongside highly flammable organic solvents (e.g., Methanol, DCM).
Weekly, or immediately if soiled.
Respirator
N95 or P100 (if handled outside a hood)
Fine organic powders pose an inhalation risk. However, primary respiratory protection should always be an engineering control (fume hood)[2].
Single use / Task-specific.
Section 2: Self-Validating Operational Protocols
All handling and disposal procedures for quinoline derivatives must be conducted within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation and environmental contamination[2].
Protocol 1: Closed-System Weighing and Transfer
Do not simply weigh the powder; control its environment. Fine organic powders are highly susceptible to static cling and aerosolization.
Engineering Control Verification: Verify the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).
Causality: Velocities below 80 fpm fail to capture aerosolized powders, while velocities above 120 fpm create eddy currents that blow toxic powders out of the hood and into the operator's breathing zone.
Static Dissipation: Pass an anti-static ionizer gun over the analytical balance and the receiving vessel.
Causality: 2-(2,4-Dimethylquinolin-6-yl)acetic acid accumulates static charge. Mitigating this prevents the powder from aerosolizing or clinging to the sides of the vessel, ensuring accurate stoichiometric dosing.
Material Transfer: Using a grounded stainless-steel spatula, transfer the solid into a pre-tared, sealable glass vial. Avoid plastic spatulas, which generate static electricity.
Decontamination & Transport: Seal the vial inside the fume hood. Wipe the exterior of the vial with a 70% ethanol-dampened lint-free wipe before removing it from the engineering control to prevent cross-contamination of laboratory surfaces.
Operational Logic & Emergency Response Workflow
The following diagram illustrates the self-validating logic flow for standard operations and emergency spill response.
Fig 1: Operational workflow and emergency response logic for handling quinoline derivatives.
Section 3: Decontamination and Disposal Plan
The disposal of this compound must be managed rigorously, as it is considered hazardous waste[2]. In the event of a spill, or during routine cleanup, follow this validated methodology:
Protocol 2: Spill Containment and Decontamination
Immediate Isolation: Halt operations immediately. Leave the fume hood sash at the operational level to maintain negative pressure. Do not turn off the hood.
Containment & Neutralization: Surround the spilled powder with absorbent pads lightly dampened with a 5% sodium bicarbonate solution.
Causality: Dampening the powder prevents it from becoming airborne dust. The mild alkaline bicarbonate solution neutralizes the acidic moiety of the compound, rendering it less reactive.
Physical Removal: Sweep the dampened slurry using a disposable polypropylene scraper (do not use a brush, which traps particles) into a wide-mouth, chemical-resistant hazardous waste container.
Surface Decontamination: Wash the affected area with a 10% sodium hypochlorite (bleach) solution, followed by a thorough wipe-down with 70% ethanol.
Causality: Bleach oxidatively degrades residual organic frameworks, while ethanol solubilizes and lifts any remaining lipophilic quinoline residues that resisted oxidation.
Waste Segregation: Label the disposal container strictly as "Hazardous Solid Waste: Nitrogenous Organics." Do not mix this waste stream with strong oxidizers or halogenated solvents, as nitrogen-containing heterocycles can undergo adverse exothermic reactions with incompatible chemicals.
References
Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.132: Personal Protective Equipment General Requirements. Retrieved from:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from:[Link]